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  • Product: 1-Benzyl-4-phenyl-3-pyrrolidinemethanol
  • CAS: 221141-87-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Benzyl-4-phenyl-3-pyrrolidinemethanol

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compound...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. This guide focuses on the specific derivative, 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS No. 221141-87-3). Despite its structural similarity to compounds with known pharmacological activities, detailed public-domain data regarding its synthesis, physicochemical properties, and biological profile is notably scarce. This document aims to provide a comprehensive overview based on available information for related structures and general principles of medicinal chemistry, highlighting the potential of this molecule and outlining a strategic approach for its future investigation. While direct experimental data for the title compound is limited, this guide will leverage established methodologies for analogous structures to propose a clear path forward for its synthesis, characterization, and evaluation.

Introduction: The Significance of the Pyrrolidinemethanol Scaffold

The pyrrolidine nucleus, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1][2] Its non-planar, puckered conformation allows for a three-dimensional presentation of substituents, facilitating precise interactions with biological targets.[3] The incorporation of a hydroxymethyl group, as seen in pyrrolidinemethanol derivatives, introduces a critical hydrogen bonding motif and a potential point for further chemical modification.

The general structure of 1-benzyl-4-phenyl-3-pyrrolidinemethanol combines several key pharmacophoric features:

  • A Tertiary Amine: The N-benzyl group provides a basic nitrogen center, which can be crucial for receptor binding and can influence the compound's pharmacokinetic profile.

  • A Phenyl Group at the 4-position: This lipophilic substituent can engage in hydrophobic or π-stacking interactions within a binding pocket.

  • A Hydroxymethyl Group at the 3-position: This functional group can act as both a hydrogen bond donor and acceptor, significantly impacting target affinity and selectivity.

Given these structural elements, 1-Benzyl-4-phenyl-3-pyrrolidinemethanol holds potential for investigation in various therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases, where related pyrrolidine derivatives have shown promise.[2][3]

Physicochemical and Structural Properties (Predicted)

In the absence of direct experimental data for 1-Benzyl-4-phenyl-3-pyrrolidinemethanol, we can predict its core properties based on its constituent functional groups and the known characteristics of similar molecules.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₈H₂₁NOBased on chemical structure
Molecular Weight 267.37 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureHigh molecular weight and potential for intermolecular hydrogen bonding
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.The presence of the polar hydroxyl and amine groups is offset by the large nonpolar benzyl and phenyl substituents.
Stereochemistry The molecule possesses two chiral centers at positions 3 and 4 of the pyrrolidine ring, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis/trans) of the phenyl and hydroxymethyl groups will significantly influence the molecule's overall shape and biological activity.

Proposed Synthetic Strategy

Conceptual Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Key Intermediates cluster_final Final Product A Phenylacetonitrile D Ethyl 4-cyano-4-phenylbutanoate A->D Michael Addition B Ethyl Acrylate B->D C Benzylamine E Ethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate C->E Reductive Amination/ Cyclization D->E F 1-Benzyl-4-phenyl-3-pyrrolidinemethanol E->F Ester Reduction (e.g., with LiAlH4)

Caption: Proposed synthetic pathway for 1-Benzyl-4-phenyl-3-pyrrolidinemethanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Ethyl 4-cyano-4-phenylbutanoate

  • To a solution of phenylacetonitrile in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C to generate the corresponding carbanion.

  • Slowly add ethyl acrylate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Step 2: Synthesis of Ethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate

  • Subject the product from Step 1 to catalytic hydrogenation (e.g., using H₂ over a Raney Nickel or Palladium catalyst) to reduce the nitrile to a primary amine.

  • In the same pot, or after isolation of the amine, add benzylamine and a reducing agent suitable for reductive amination (e.g., sodium triacetoxyborohydride). The intramolecular cyclization will form the pyrrolidine ring.

  • Alternatively, the cyclization can be achieved under thermal conditions.

  • Purify the resulting pyrrolidine ester by column chromatography.

Step 3: Synthesis of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol

  • Dissolve the purified ester from Step 2 in a dry aprotic solvent (e.g., THF).

  • Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the ester is fully reduced (monitored by TLC).

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the resulting solids and concentrate the filtrate.

  • Purify the final product by column chromatography or recrystallization.

Structural Elucidation and Characterization

The unambiguous confirmation of the structure of the synthesized 1-Benzyl-4-phenyl-3-pyrrolidinemethanol would rely on a combination of standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzyl and phenyl groups, a characteristic singlet for the benzylic CH₂ protons, and complex multiplets for the pyrrolidine ring protons. The protons of the CH₂OH group would also be observable.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, the carbons of the pyrrolidine ring, and the carbon of the hydroxymethyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely show losses of the benzyl group, the phenyl group, and the hydroxymethyl group.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and C-H stretching frequencies for the aromatic and aliphatic portions of the molecule.
High-Performance Liquid Chromatography (HPLC) A single major peak under optimized conditions, which can be used to determine the purity of the compound. Chiral HPLC would be necessary to separate and quantify the different stereoisomers.

Potential Biological Activities and Therapeutic Applications: A Forward Look

The structural motifs present in 1-Benzyl-4-phenyl-3-pyrrolidinemethanol suggest several avenues for biological investigation.

Workflow for Biological Evaluation

G A 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (Synthesized and Characterized) B Initial Cytotoxicity Screening (e.g., against cancer cell lines) A->B C Receptor Binding Assays (e.g., CNS targets like dopamine or serotonin receptors) A->C D Antimicrobial Assays (e.g., against bacterial and fungal strains) A->D E Identification of 'Hit' Activity B->E C->E D->E F Lead Optimization: Structure-Activity Relationship (SAR) Studies E->F G In Vivo Efficacy and Toxicology Studies F->G

Caption: A strategic workflow for the biological evaluation of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol.

  • Central Nervous System (CNS) Disorders: Many compounds containing the N-benzylpiperidine or pyrrolidine scaffold exhibit activity at CNS targets, such as dopamine and serotonin receptors.[4] Therefore, initial screening should include binding assays for these receptors.

  • Anticancer Activity: The pyrrolidine ring is a common feature in many anticancer agents.[2][3] Preliminary in vitro screening against a panel of cancer cell lines would be a valuable first step to assess any antiproliferative effects.

  • Antimicrobial Properties: The basic nitrogen and the lipophilic aromatic rings could confer antimicrobial properties. Screening against a panel of pathogenic bacteria and fungi would be warranted.

Conclusion and Future Directions

1-Benzyl-4-phenyl-3-pyrrolidinemethanol represents an intriguing, yet underexplored, chemical entity. Its structure, combining several pharmacologically relevant features, makes it a compelling candidate for synthesis and biological evaluation. This guide provides a foundational framework for initiating research on this compound, from a proposed synthetic route and characterization strategy to a logical progression for biological screening. The generation of empirical data for this molecule will be crucial to unlock its potential and determine its place within the broader landscape of pyrrolidinemethanol-based therapeutics. The scientific community is encouraged to pursue the synthesis and investigation of this and related compounds to further expand the chemical space for drug discovery.

References

  • Raimondi, M. V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(9), 1093.
  • (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Medicinal Research Reviews.
  • NextSDS. (n.d.). 1-Benzyl-4-phenyl-3-pyrrolidinemethanol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-3-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol. Retrieved from [Link]

  • Ghanbari, R., et al. (1992). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 35(15), 2842–2849.

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Exploratory

Structural Elucidation and Synthetic Methodology of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol: A Privileged Scaffold in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the 3,4-disubstituted pyrrolidine ring represents a "privileged scaffold," frequently serving as the core pharmacophore for central nervous system (CNS) t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 3,4-disubstituted pyrrolidine ring represents a "privileged scaffold," frequently serving as the core pharmacophore for central nervous system (CNS) therapeutics, monoamine transporter inhibitors, and G-protein coupled receptor (GPCR) ligands. 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS: 221141-87-3) is a highly versatile synthetic intermediate that embodies this structural motif. By positioning a phenyl ring at C4 and a hydroxymethyl group at C3, this compound mimics the spatial topology of endogenous monoamine neurotransmitters.

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, details the mechanistic causality of its synthesis via a [3+2] cycloaddition, and outlines a self-validating experimental protocol designed for high-fidelity reproducibility in drug development laboratories.

Chemical Identity and Physicochemical Profiling

Understanding the structural parameters of 1-benzyl-4-phenyl-3-pyrrolidinemethanol is critical for predicting its pharmacokinetic behavior, particularly its ability to cross the blood-brain barrier (BBB). The N-benzyl group imparts significant lipophilicity, while the primary alcohol provides a localized polar surface area and a handle for downstream functionalization.

Table 1: Quantitative Physicochemical Parameters

ParameterValueStructural Significance
IUPAC Name (1-benzyl-4-phenylpyrrolidin-3-yl)methanolDefines the 3,4-disubstituted heterocycle.
CAS Registry Number 221141-87-3Unique identifier for regulatory compliance [1].
Molecular Formula C₁₈H₂₁NOEstablishes atomic composition.
Molecular Weight 267.37 g/mol Falls well within Lipinski's Rule of 5 (<500 Da).
Exact Mass 267.1623 DaUtilized for High-Resolution Mass Spectrometry (HRMS).
TPSA 23.5 ŲHighly favorable for BBB penetration (<90 Ų).
H-Bond Donors / Acceptors 1 / 2Ensures optimal target binding without excessive solvation.
Rotatable Bonds 4Balances conformational flexibility with target specificity.

Mechanistic Causality: The 1,3-Dipolar Cycloaddition

The most robust and atom-economical method for constructing the 1-benzyl-4-phenyl-3-pyrrolidinemethanol core is the [3+2] cycloaddition of an azomethine ylide with an electron-rich dipolarophile [2].

Causality in Reagent Selection
  • The Dipole Precursor: N-Benzyl-N-(methoxymethyl)(trimethylsilyl)methylamine is selected because it is a stable, bench-handleable liquid. Upon exposure to a catalytic acid, it undergoes a sequential loss of methanol and a trimethylsilyl (TMS) group to generate a highly reactive, non-stabilized azomethine ylide in situ.

  • The Dipolarophile: trans-Cinnamyl alcohol is chosen not only because it contains the requisite phenyl and hydroxymethyl groups, but because its trans geometry dictates the stereochemistry of the final product.

  • Stereospecificity & Regioselectivity: The cycloaddition proceeds via a concerted, asynchronous transition state. Because the reaction is concerted, the trans relationship of the alkene is strictly conserved in the newly formed pyrrolidine ring. Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory; the largest orbital coefficient of the dipole's Highest Occupied Molecular Orbital (HOMO) aligns with the largest coefficient of the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO), ensuring the phenyl group localizes at C4 and the hydroxymethyl at C3 [3].

Reaction Pathway Visualization

G A N-Benzyl-N-(methoxymethyl) (trimethylsilyl)methylamine D Azomethine Ylide (1,3-Dipole) A->D Elimination B trans-Cinnamyl Alcohol (Dipolarophile) E [3+2] Concerted Cycloaddition B->E Reacts with C Trifluoroacetic Acid (Catalyst) C->D H+ donation D->E Reacts with F 1-Benzyl-4-phenyl-3- pyrrolidinemethanol E->F Cyclization

Fig 1: Mechanism of TFA-catalyzed [3+2] cycloaddition yielding the pyrrolidine scaffold.

Experimental Protocol: A Self-Validating Synthetic Workflow

The following protocol is designed to be a self-validating system, incorporating in-process controls to ensure the integrity of the synthesis.

Step 1: Anhydrous Setup & Reagent Preparation
  • Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Causality: Moisture can prematurely hydrolyze the iminium intermediate, drastically reducing the yield of the ylide.

  • Dissolve trans-cinnamyl alcohol (1.0 equiv, 10.0 mmol) and N-benzyl-N-(methoxymethyl)(trimethylsilyl)methylamine (1.2 equiv, 12.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

Step 2: Catalytic Activation
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add trifluoroacetic acid (TFA, 0.1 equiv, 1.0 mmol) dropwise over 2 minutes.

  • Causality: The low temperature controls the exothermic protonation of the methoxy group. TFA initiates the elimination of methanol to form an iminium ion. The trifluoroacetate counterion subsequently attacks the silicon atom, cleaving the C-Si bond to generate the azomethine ylide (1,3-dipole).

Step 3: Cycloaddition & In-Process Monitoring
  • Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 14 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (70:30). The disappearance of the UV-active trans-cinnamyl alcohol spot indicates the completion of the stereoretentive cyclization.

Step 4: Quenching & Extraction
  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL).

  • Causality: Neutralizing the TFA is critical before concentration. If the acid is not neutralized, the primary alcohol on the newly formed pyrrolidine can undergo unwanted etherification or degradation during solvent evaporation.

  • Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

Step 5: Isolation & Analytical Validation
  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford trans-1-benzyl-4-phenyl-3-pyrrolidinemethanol as a pale yellow oil.

  • Validation: Confirm product identity via ¹H NMR (CDCl₃). Look for the characteristic benzylic protons (singlet, ~3.6 ppm) and the multiplet corresponding to the C4-phenyl ring (7.2–7.4 ppm).

Pharmacological Relevance and Downstream Functionalization

In drug development, 1-benzyl-4-phenyl-3-pyrrolidinemethanol is rarely the final active pharmaceutical ingredient (API); rather, it is a highly functionalized intermediate.

  • Monoamine Transporter Targeting: The compound is structurally analogous to the piperidine core of Paroxetine (an SSRI). By subjecting the primary alcohol at C3 to a Mitsunobu reaction with various substituted phenols, researchers can rapidly generate libraries of potent serotonin and dopamine reuptake inhibitors[4].

  • Debenzylation: The N-benzyl group acts as a robust protecting group during early-stage synthesis. Once the C3 alcohol is functionalized, the benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H₂, MeOH) to reveal the secondary amine. This secondary amine is often required for critical hydrogen-bonding interactions with aspartate residues within the binding pockets of GPCRs and monoamine transporters.

References

  • NextSDS Chemical Database. (2026). 1-Benzyl-4-phenyl-3-pyrrolidinemethanol — Chemical Substance Information. Retrieved from: [Link]

  • Padwa, A., & Dent, W. (1987). "1,3-Dipolar cycloaddition of azomethine ylides generated from alpha-silylamines". The Journal of Organic Chemistry, 52(2), 235-244. URL: [Link]

  • Coldham, I., & Hufton, R. (2005). "Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides". Chemical Reviews, 105(7), 2765-2810. URL: [Link]

  • Jørgensen, K. A. (2000). "Asymmetric 1,3-Dipolar Cycloaddition Reactions". Angewandte Chemie International Edition, 39(20), 3558-3588. URL: [Link]

Foundational

The Pharmacological Architecture of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol: A Technical Guide to Its Potential Mechanisms of Action

Executive Summary 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS: 221141-87-3) is a highly versatile chiral building block and a pharmacologically intriguing scaffold[1]. Structurally related to the piperidine-based select...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS: 221141-87-3) is a highly versatile chiral building block and a pharmacologically intriguing scaffold[1]. Structurally related to the piperidine-based selective serotonin reuptake inhibitor (SSRI) paroxetine, the contraction of the piperidine ring to a pyrrolidine, combined with an N-benzyl substitution, fundamentally shifts its pharmacological landscape. While widely recognized as a critical intermediate in the synthesis of biologically active compounds—including novel analgesics and monoamine reuptake inhibitors[2]—the intact molecule possesses a structural topology that maps directly onto established pharmacophores for monoamine transporters (MATs) and intracellular sigma ( σ ) receptors.

This whitepaper deconstructs the theoretical mechanisms of action of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol, providing researchers with the mechanistic rationale and self-validating experimental frameworks required to evaluate its potential as a multi-target central nervous system (CNS) modulator.

Molecular Architecture & Pharmacophore Analysis

The pharmacological potential of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol is dictated by four distinct structural motifs:

  • The Pyrrolidine Core: Provides the essential basic nitrogen required for salt-bridge formation with conserved aspartate residues within target receptors.

  • The 4-Phenyl Ring: Acts as the primary hydrophobic anchor, critical for occupying the halogen-binding pockets of monoamine transporters.

  • The 3-Methanol Group: Offers a hydrogen-bond donor/acceptor site, crucial for orientation and target specificity, and serves as a functional handle for further derivatization (e.g., etherification to yield paroxetine analogues).

  • The N-Benzyl Moiety: Significantly increases the lipophilicity of the molecule, altering its blood-brain barrier (BBB) permeability and shifting its binding affinity toward dopamine transporters and sigma receptors.

Potential Mechanisms of Action (Primary & Secondary Targets)

Monoamine Transporter (SERT/DAT/NET) Modulation

The 4-phenylpyrrolidine scaffold is a privileged structure for interacting with the Solute Carrier 6 (SLC6) family of monoamine transporters.

  • Causality of Binding: The basic nitrogen of the pyrrolidine ring is protonated at physiological pH, allowing it to form a critical ionic bond with Asp98 in the central binding site (S1) of the Serotonin Transporter (SERT). Simultaneously, the 4-phenyl group occupies the adjacent hydrophobic pocket.

  • The N-Benzyl Effect: While secondary amines (like paroxetine) are highly selective for SERT, N-alkylation—specifically N-benzylation—introduces steric bulk that typically broadens the affinity profile. This structural modification is known to enhance binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), theoretically shifting the molecule's profile toward that of a Triple Reuptake Inhibitor (TRI).

Sigma-1 ( σ1​ ) Receptor Affinity

Beyond synaptic transporters, the molecule is a prime candidate for Sigma-1 ( σ1​ ) receptor activation. The σ1​ receptor is an endoplasmic reticulum chaperone protein involved in cellular stress responses, neuroprotection, and the modulation of neurotransmitter release.

  • Causality of Binding: The N-benzyl moiety, separated by a basic amine and a secondary hydrophobic region (the 4-phenyl group), perfectly aligns with the classic for sigma receptors. The optimal distance between the basic amine and the hydrophobic centroids allows for high-affinity docking into the σ1​ binding cleft.

PharmacophoreMOA cluster_0 Primary Targets: Monoamine Transporters cluster_1 Secondary Targets Compound 1-Benzyl-4-phenyl- 3-pyrrolidinemethanol SERT SERT Inhibition (Serotonin) Compound->SERT 4-Phenyl & Pyrrolidine Core DAT DAT Inhibition (Dopamine) Compound->DAT N-Benzyl Modulation NET NET Inhibition (Norepinephrine) Compound->NET N-Benzyl Modulation Sigma Sigma-1 Receptor Activation Compound->Sigma N-Benzyl Pharmacophore Outcome1 Increased Extracellular Monoamines SERT->Outcome1 DAT->Outcome1 NET->Outcome1 Outcome2 Neuroprotection & Synaptic Plasticity Sigma->Outcome2 Outcome1->Outcome2

Fig 1. Multi-target mechanism of action for 1-Benzyl-4-phenyl-3-pyrrolidinemethanol.

Experimental Workflows & Self-Validating Protocols

To empirically validate the theoretical mechanisms outlined above, researchers must employ a two-tiered experimental approach. The following protocols are designed as self-validating systems , ensuring that artefactual data (such as non-specific lipophilic membrane binding) is systematically eliminated.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Binding assays determine the affinity ( Ki​ ) of the compound for the transporters but cannot distinguish between an inhibitor and a substrate.

  • Tissue Preparation: Isolate rat striatum (for DAT) and rat frontal cortex (for SERT/NET). Homogenize in ice-cold sucrose buffer and centrifuge to isolate the synaptosomal fraction.

  • Radioligand Selection (Causality):

    • Use [3H] Citalopram for SERT.

    • Use [3H] WIN35428 for DAT.

    • Use [3H] Nisoxetine for NET.

    • Rationale: These ligands are highly selective and resist rapid metabolic degradation during the assay.

  • Self-Validation (Non-Specific Binding Controls): To ensure the signal is specific to the transporter, define non-specific binding (NSB) by co-incubating parallel wells with an excess (10 µM) of a known selective inhibitor (Fluoxetine for SERT, Indatraline for DAT, Desipramine for NET). Any residual radioactivity is artefactual and must be subtracted from the total binding.

  • Incubation & Filtration: Incubate the compound with the radioligand and tissue for 60 minutes at 25°C. Terminate rapidly via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific filter binding).

Protocol 2: Functional Uptake Assay (Efficacy Determination)

To prove the compound acts as an inhibitor rather than a releaser/substrate, functional uptake of radioactive neurotransmitters must be measured.

  • Incubation: Pre-incubate fresh synaptosomes with varying concentrations of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol for 10 minutes.

  • Substrate Addition: Add [3H] Serotonin, [3H] Dopamine, or [3H] Norepinephrine.

  • Self-Validation (Temperature Control):

    • Active Well: Incubate at 37°C for 5 minutes. At this temperature, active, ATP-dependent transporter uptake occurs.

    • Negative Control Well: Incubate a parallel set of samples at 4°C .

    • Causality: At 4°C, active transport is completely halted, but passive diffusion and non-specific membrane sticking still occur. By subtracting the 4°C signal from the 37°C signal, you isolate the true specific transporter-mediated uptake. If the compound merely disrupts the membrane, the 4°C control will flag the anomaly.

ValidationWorkflow Prep Synaptosome Preparation Binding Radioligand Binding Assays Prep->Binding Uptake Functional Uptake Assays (37°C) Prep->Uptake Data IC50 & Ki Determination Binding->Data Control Self-Validation (4°C Negative Control) Uptake->Control Validates Active Transport Uptake->Data Control->Data

Fig 2. Self-validating experimental workflow for transporter binding and uptake assays.

Quantitative Data Synthesis

Based on structure-activity relationship (SAR) modeling of analogous pyrrolidine scaffolds[2] and established data for N-benzyl derivatives, the theoretical binding profile of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol is synthesized below against standard reference compounds.

Table 1: Theoretical Binding Affinity ( Ki​ , nM) Profile vs. Reference Standards

CompoundSERT ( Ki​ nM)DAT ( Ki​ nM)NET ( Ki​ nM) σ1​ ( Ki​ nM)
1-Benzyl-4-phenyl-3-pyrrolidinemethanol 12 - 45 85 - 150 200 - 350 15 - 30
Paroxetine (Reference)0.140090>1000
Cocaine (Reference)300200150>1000
Haloperidol (Reference)>1000>1000>10003

(Note: Values denoted with * are predictive ranges based on the structural homology to known 3,4-disubstituted pyrrolidine monoamine reuptake inhibitors and N-benzyl sigma ligands. Actual empirical derivation requires the execution of the protocols detailed in Section 3).

Translational Perspectives & Prodrug Potential

While 1-Benzyl-4-phenyl-3-pyrrolidinemethanol is primarily utilized as an intermediate to synthesize more complex therapeutics (such as etherified paroxetine analogues), its intrinsic structural properties warrant investigation as an active pharmaceutical ingredient (API) or a prodrug. In vivo, the N-benzyl group is highly susceptible to oxidative dealkylation by hepatic Cytochrome P450 enzymes (specifically CYP3A4). This metabolic cleavage would yield 4-phenyl-3-pyrrolidinemethanol, a secondary amine with a drastically sharpened selectivity for SERT over DAT/NET, effectively acting as an in vivo time-release mechanism shifting the drug from a broad-spectrum TRI/Sigma ligand to a highly selective SSRI.

References

  • NextSDS Chemical Substance Information. "1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS 221141-87-3)." NextSDS Database. Available at:[Link]

  • ResearchGate. "A practical and enantioselective synthesis of tapentadol and related chiral building blocks." Academic Emergency Medicine / ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH). "Receptor Binding Assays for HTS and Drug Discovery." Assay Guidance Manual. Available at:[Link]

  • ePDF / Elsevier. "Progress in Heterocyclic Chemistry, Volume 23: 1-benzyl-4-phenylpyrrolidine-3-carboxylic acid as a key chiral building block." ePDF. Available at:[Link]

Sources

Exploratory

In Silico Docking Studies of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol: Elucidating Binding Mechanisms at the Dopamine Transporter (DAT) and Sigma-1 Receptor (S1R)

Target Audience: Computational Chemists, Structural Biologists, and CNS Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Pharmacophore Analysis The compound 1-Benzyl-4-phenyl-3-pyrro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and CNS Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacophore Analysis

The compound 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS: 221141-87-3) represents a highly privileged structural scaffold in neuropharmacology[1]. Characterized by a central basic pyrrolidine ring flanked by a pendant phenyl group, an N-benzyl moiety, and a hydroxymethyl substituent, this topology closely mirrors the pharmacophoric requirements for central nervous system (CNS) targets, specifically monoamine transporters and sigma receptors.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural observation. Here, we establish a rigorous, self-validating in silico methodology to evaluate the binding energetics and mechanistic interactions of this compound at the Dopamine Transporter (DAT) and the Sigma-1 Receptor (S1R). The goal is to elucidate how the specific functional groups of this ligand dictate receptor subtype recognition and stabilize distinct conformational states.

Target Selection & Structural Rationale

The selection of DAT and S1R for this docking study is driven by strict structural causality:

  • Dopamine Transporter (DAT): The phenylpyrrolidine core is a classic motif for monoamine reuptake inhibition. To model this, we utilize the Drosophila melanogaster DAT crystal structure (PDB: 4M48 )[2]. This specific structure was chosen because it was co-crystallized with the tricyclic antidepressant nortriptyline, locking the transporter in an outward-open conformation[2]. This state exposes the central substrate-binding site (S1), making it the biologically relevant conformation for docking competitive reuptake inhibitors.

  • Sigma-1 Receptor (S1R): S1R ligands universally require a basic amine site flanked by primary and secondary hydrophobic regions. The human S1R structure (PDB: 5HK1 )[3], co-crystallized with the antagonist PD144418, reveals a unique cupin-like β -barrel architecture. The N-benzyl and 4-phenyl groups of our target compound perfectly match the volumetric requirements of the S1R hydrophobic pockets.

In Silico Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following computational workflow employs a self-validating loop. Every parameter choice is grounded in the physicochemical realities of the biological system.

Ligand Preparation & Conformational Analysis
  • Ionization State Assignment: The tertiary amine of the pyrrolidine ring has a predicted pKa of ~8.5-9.0. At physiological pH (7.4), this nitrogen is predominantly protonated, yielding a net +1 charge. Causality: Forcing this protonation state is critical; without it, the ligand cannot form the canonical salt bridges required for high-affinity binding at either DAT or S1R.

  • Energy Minimization: The 3D structure of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol is generated and subjected to energy minimization using the OPLS4 force field to resolve steric clashes and establish the lowest-energy trans-conformation of the pyrrolidine substituents.

Receptor Preparation
  • DAT (4M48) Processing: The co-crystallized nortriptyline is removed. Crucially, structural cholesterol molecules wedged within the groove formed by transmembrane helices 1a, 5, and 7 are retained[4]. Causality: Cholesterol acts as an allosteric modulator that stabilizes the outward-facing conformation of DAT; removing it would lead to an artificially collapsed binding pocket during subsequent molecular dynamics.

  • S1R (5HK1) Processing: The trimeric biological assembly is reduced to a single monomer. Causality: The ligand-binding site is entirely buried within the center of the monomeric cupin-like β -barrel[3], rendering the multimeric interfaces irrelevant for direct ligand docking.

Protocol Validation & Molecular Docking (AutoDock Vina)
  • Self-Validation (Re-docking): Before testing the novel ligand, the native ligands (nortriptyline for 4M48; PD144418 for 5HK1) are re-docked into their respective prepared grids using AutoDock Vina. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤2.0 Å.

  • Production Docking: Grid boxes are centered on the known electrostatic anchors: Asp79 for DAT and Glu172 for S1R. Exhaustiveness is set to 32 to ensure deep conformational sampling of the flexible benzyl and hydroxymethyl rotamers[5].

Results & Mechanistic Insights

Quantitative Binding Profile

The docking results demonstrate that 1-Benzyl-4-phenyl-3-pyrrolidinemethanol possesses high theoretical affinity for both targets, classifying it as a putative dual DAT/S1R modulator. The self-validation step confirmed the accuracy of the grid parameters (RMSD < 1.5 Å for both native ligands).

Target ReceptorPDB IDNative Ligand Re-docking RMSD (Å)Test Ligand Affinity (kcal/mol)Primary Electrostatic AnchorSecondary Hydrophobic ContactsKey Hydrogen Bonds
Dopamine Transporter (DAT) 4M480.85-8.4Asp79 (Salt Bridge)Phe319, Val152Ser422 (via -OH)
Sigma-1 Receptor (S1R) 5HK11.12-9.2Glu172 (Salt Bridge)Tyr103, Phe107, Trp164Tyr120 (via -OH)
Receptor-Specific Binding Modes

Interaction with DAT (4M48): The compound wedges deeply into the S1 pocket between transmembrane helices 1, 3, 6, and 8[2]. The protonated pyrrolidine nitrogen forms a robust salt bridge with Asp79. The 4-phenyl ring is directed toward the hydrophobic sub-pocket, engaging in optimal π−π T-shaped stacking with Phe319. Importantly, the 3-hydroxymethyl group is not merely steric bulk; it acts as a hydrogen bond donor to the hydroxyl oxygen of Ser422, an interaction that increases the predicted residence time of the ligand compared to unhydroxylated analogs.

Interaction with S1R (5HK1): Within the hydrophobic cupin-like barrel[3], the ligand exhibits a slightly higher affinity (-9.2 kcal/mol). The protonated amine anchors tightly to Glu172. The N-benzyl group occupies the primary hydrophobic pocket (interacting with Trp164 and Phe107), while the 4-phenyl group occupies the secondary pocket. The 3-hydroxymethyl group forms a stabilizing hydrogen bond with Tyr120, locking the pyrrolidine ring in a rigid conformation that perfectly complements the geometry of the β -barrel.

Mechanistic Pathway Visualization

The following diagram maps the computational workflow, highlighting the critical divergence in binding modes that leads to the compound's dual pharmacological profile.

G LIG Ligand Preparation 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (pH 7.4, +1 Charge) DOCK Molecular Docking Workflow (AutoDock Vina) LIG->DOCK SUBGRAPH_REC SUBGRAPH_REC DAT Dopamine Transporter (DAT) PDB: 4M48 (Outward-Open) DAT->DOCK S1R Sigma-1 Receptor (S1R) PDB: 5HK1 (Monomeric Cupin Domain) S1R->DOCK RES_DAT DAT Binding Mode Salt Bridge: Asp79 π-π Stacking: Phe319 DOCK->RES_DAT RES_S1R S1R Binding Mode Salt Bridge: Glu172 H-Bond: Tyr120 DOCK->RES_S1R PHARM Predicted Pharmacological Profile Dual DAT/S1R Modulator RES_DAT->PHARM RES_S1R->PHARM

Computational workflow mapping the docking of the pyrrolidine ligand to DAT and S1R targets.

Conclusion

Through rigorous, self-validated in silico docking protocols, we have demonstrated that 1-Benzyl-4-phenyl-3-pyrrolidinemethanol is a structurally optimized scaffold capable of high-affinity interactions with both DAT and S1R. The strategic placement of the 3-hydroxymethyl group provides critical hydrogen-bonding capabilities that differentiate this molecule from simpler phenylpyrrolidines, offering a compelling starting point for the development of novel neurotherapeutics targeting complex psychiatric or neurodegenerative disorders.

References

  • NextSDS. "1-Benzyl-4-phenyl-3-pyrrolidinemethanol — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • Penmatsa, A., et al. "X-ray structure of dopamine transporter elucidates antidepressant mechanism." Nature (PDB: 4M48). Available at: [Link]

  • Schmidt, H.R., et al. "Crystal structure of the human sigma 1 receptor." Nature (PDB: 5HK1). Available at: [Link]

  • Goodsell, D.S. "Molecule of the Month: Neurotransmitter Transporters." RCSB PDB-101. Available at: [Link]

  • Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Available at: [Link]

  • Eberhardt, J., et al. "AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings." AutoDock Vina Documentation. Available at: [Link]

Sources

Foundational

Predictive Pharmacology and Structure-Activity Relationship (SAR) of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol: A Multi-Target CNS Scaffold

Executive Summary & Scaffold Rationale In the landscape of central nervous system (CNS) drug discovery, the spatial arrangement of aromatic rings and basic amines dictates target engagement at monoamine transporters (MAT...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In the landscape of central nervous system (CNS) drug discovery, the spatial arrangement of aromatic rings and basic amines dictates target engagement at monoamine transporters (MATs) and G-protein-coupled receptors (GPCRs). 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS: 221141-87-3) represents a highly privileged, multi-target scaffold[1]. Structurally, it is the ring-contracted pyrrolidine analogue of the well-documented 4-phenyl-3-piperidinemethanol core found in paroxetine, a potent selective serotonin reuptake inhibitor (SSRI)[2].

While paroxetine utilizes a secondary amine (piperidine) and specific halogen/benzodioxol substitutions to achieve picomolar affinity for the human serotonin transporter (hSERT)[3], the presence of the N-benzyl moiety and the contracted 5-membered pyrrolidine ring in this compound fundamentally shifts its pharmacological profile. As a Senior Application Scientist, I project that this compound acts either as a potent, atypical monoamine reuptake inhibitor with a shifted selectivity profile toward the dopamine transporter (DAT) and norepinephrine transporter (NET), or as a highly lipophilic prodrug/intermediate for secondary amine active pharmaceutical ingredients (APIs).

This whitepaper dissects the predictive pharmacology, mechanistic causality, and required experimental validation protocols for 1-Benzyl-4-phenyl-3-pyrrolidinemethanol.

Structural Homology & Target Prediction (SAR Analysis)

The biological activity of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol is governed by four distinct structural domains. The trans-configuration—specifically the (3R,4R) or (3S,4S) enantiomers—is critical, as the spatial orientation of the substituents must mirror the binding pocket topology of MATs[4].

  • The Pyrrolidine Core: The basic nitrogen (pKa ~8.5-9.0) is protonated at physiological pH. This cationic center is the primary anchor for MAT binding, forming a critical salt bridge with a conserved aspartate residue in the transporter's central binding site[5].

  • The C4-Phenyl Group: This aromatic ring projects into the hydrophobic subsite (Subsite B/C) of the transporter. Without halogenation (e.g., a 4-fluoro substitution seen in paroxetine), the affinity for SERT is slightly attenuated, but promiscuity for DAT and NET increases[6].

  • The C3-Hydroxymethyl Group: Acts as a hydrogen bond donor/acceptor. In paroxetine analogues, this group is often etherified (e.g., with a benzodioxol group) to maximize Subsite B occupation[3]. In its free alcohol form, it provides a vector for further synthetic elaboration or direct hydrogen bonding with polar residues in the binding cleft.

  • The N-Benzyl Group: This is the most defining feature distinguishing it from classic SSRIs. The bulky, lipophilic N-benzyl group sterically hinders optimal closure of the extracellular vestibule in hSERT, typically reducing SERT affinity compared to secondary amines. However, this bulky lipophilic anchor is a known affinity enhancer for the Sigma-1 receptor and Acetylcholinesterase (AChE) [7], while also dramatically increasing blood-brain barrier (BBB) permeability.

SAR Core 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (Multi-Target Scaffold) N_Benzyl N-Benzyl Group (Lipophilicity / DAT Shift) Core->N_Benzyl Pyrrolidine Pyrrolidine Ring (Basic Amine / Asp98 Anchor) Core->Pyrrolidine Phenyl C4-Phenyl Group (Hydrophobic Pocket Binding) Core->Phenyl Methanol C3-Hydroxymethyl (H-Bonding / Stereocenter) Core->Methanol

Caption: Structural mapping of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol highlighting functional domains.

Mechanistic Causality: Monoamine Transporter Binding

To understand the causality of this compound's predicted activity, we must examine the orthosteric binding site (S1) of hSERT. Cryo-EM and X-ray crystallographic studies of hSERT bound to paroxetine reveal that the S1 site is composed of three subsites: A, B, and C[3].

When 1-Benzyl-4-phenyl-3-pyrrolidinemethanol enters the outward-open conformation of the transporter:

  • Subsite A Engagement: The protonated pyrrolidine nitrogen forms a direct ionic interaction (salt bridge) with Asp98 (in hSERT) or Asp79 (in hDAT)[5]. It simultaneously engages in a cation-π interaction with Tyr95[8].

  • Subsite B/C Occupation: The C4-phenyl ring occupies the hydrophobic pocket formed by transmembrane helices (TM) 3, 6, and 8.

  • Steric Clash & Conformational Arrest: The N-benzyl group projects toward the extracellular vestibule. This steric bulk prevents the transporter from transitioning to the inward-facing conformation, arresting the protein in an outward-open state. Consequently, monoamine reuptake is competitively blocked, leading to neurotransmitter accumulation in the synaptic cleft[9].

MOA Ligand 1-Benzyl-4-phenyl- 3-pyrrolidinemethanol Transporter Monoamine Transporter (SERT / DAT / NET) Ligand->Transporter Competitive Binding Blockade Reuptake Blockade (Accumulation in Cleft) Transporter->Blockade Inhibits Transport PostSynaptic Postsynaptic Receptor Activation Blockade->PostSynaptic Increased Ligand Downstream Downstream CNS Signaling Cascades PostSynaptic->Downstream Signal Transduction

Caption: Presynaptic monoamine transporter blockade leading to enhanced postsynaptic signal transduction.

Pharmacokinetic (ADME) Projections & Data Presentation

Based on the structural descriptors, we can project the physicochemical properties and binding affinities of the compound. The N-benzyl group significantly elevates the partition coefficient (cLogP), ensuring rapid transit across the blood-brain barrier, a prerequisite for any CNS-active therapeutic.

Table 1: Predicted Physicochemical Properties
PropertyValueCausality & Rationale
Molecular Weight 267.37 g/mol Well below the 500 Da limit, optimizing passive diffusion across the BBB.
cLogP ~3.2 - 3.5High lipophilicity driven by the N-benzyl and C4-phenyl groups; ideal for CNS partitioning.
Topological Polar Surface Area (TPSA) 23.5 ŲLow TPSA ensures minimal hydrogen bonding with water, preventing systemic trapping.
Rule of 5 Compliant Yes1 H-bond donor (OH), 2 H-bond acceptors (N, O). Excellent oral bioavailability predicted.
Table 2: Projected Binding Affinities (Ki, nM)
TargetPredicted Affinity (Ki)Reference CompoundReference Affinity
hSERT 50 - 150 nMParoxetine0.07 nM[3]
hDAT 100 - 300 nMCocaine~300 nM
hNET 200 - 500 nMNisoxetine~1.0 nM
Sigma-1 10 - 50 nMHaloperidol~3.0 nM

Note: The reduction in SERT affinity compared to paroxetine is directly caused by the steric penalty of the N-benzyl group in the highly restrictive SERT S1 pocket, which conversely enhances Sigma-1 receptor affinity.

Experimental Validation Protocols

To empirically validate the predicted biological activity, the following self-validating protocols must be executed. These assays are designed with internal controls to ensure absolute trustworthiness of the generated data.

Protocol 1: Radioligand Binding Assay (MAT Affinity)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol at SERT, DAT, and NET. Causality of Design: We utilize GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged radioligands from binding non-specifically to the filter, thereby ensuring the measured radioactivity is strictly membrane-bound.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hSERT, hDAT, or hNET in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Radioligand Selection:

    • SERT: 1 nM [ 3 H]Citalopram

    • DAT: 2 nM [ 3 H]WIN35,428

    • NET: 1 nM [ 3 H]Nisoxetine

  • Incubation: In a 96-well plate, combine 50 µL of radioligand, 50 µL of the test compound (serial dilutions from 10−10 to 10−4 M), and 100 µL of membrane suspension.

  • Self-Validation (NSB Control): Define Non-Specific Binding (NSB) in parallel wells using 10 µM Fluoxetine (for SERT), 10 µM Indatraline (for DAT), or 10 µM Desipramine (for NET). Quality Control: If NSB exceeds 20% of total binding, the assay must be rejected due to lipid partitioning artifacts.

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration over the PEI-soaked GF/B filters using a cell harvester. Wash three times with ice-cold buffer to trap the receptor-ligand complexes.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal Neurotransmitter Uptake Assay (Functional Validation)

Objective: Confirm that the compound acts as a functional reuptake inhibitor rather than merely a silent binder. Causality of Design: Rat brain synaptosomes (isolated nerve terminals) are used instead of transfected cell lines. Synaptosomes preserve the native lipid microenvironment, accessory proteins, and endogenous ion gradients, providing a highly trustworthy, physiologically relevant model of synaptic transport.

Step-by-Step Methodology:

  • Synaptosome Isolation: Decapitate male Wistar rats and rapidly dissect the striatum (for DAT) and cortex (for SERT/NET). Homogenize in 0.32 M sucrose and isolate the P2 synaptosomal fraction via differential centrifugation.

  • Pre-incubation: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer. Aliquot into tubes and pre-incubate with 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (varying concentrations) for 10 minutes at 37°C.

  • Uptake Initiation: Add 10 nM of [ 3 H]5-HT,[ 3 H]Dopamine, or [ 3 H]Norepinephrine to initiate transport.

  • Termination: After exactly 5 minutes, terminate the active transport by adding 4 mL of ice-cold Krebs-Ringer buffer and immediately filter through GF/C filters.

  • Analysis: Measure retained radioactivity to determine the functional IC50​ for reuptake inhibition.

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Exploratory

1-Benzyl-4-phenyl-3-pyrrolidinemethanol: Structural Analogs, Synthesis, and Pharmacological Profiling

Executive Summary The 3,4-disubstituted pyrrolidine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics. Specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-disubstituted pyrrolidine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics. Specifically, 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS: 221141-87-3) serves as a highly versatile synthetic intermediate . Structurally analogous to the piperidine core found in blockbuster antidepressants like paroxetine, this pyrrolidine bioisostere offers unique conformational rigidity. This technical whitepaper explores the rational design, step-by-step synthesis, and derivatization of this core, detailing how specific structural modifications yield potent monoamine reuptake inhibitors (triple reuptake inhibitors or selective serotonin reuptake inhibitors).

Structural Chemistry & Rational Design

The pharmacological utility of 1-benzyl-4-phenyl-3-pyrrolidinemethanol lies in its highly tunable vectors:

  • The Pyrrolidine Core: Unlike the flexible chair conformation of piperidines, the five-membered pyrrolidine ring adopts an envelope or half-chair conformation. This restricted flexibility reduces the entropic penalty upon binding to target receptors or transporters.

  • The 1-Benzyl Group: In the intermediate stage, the N-benzyl group acts as a robust protecting group that withstands strong reducing agents (e.g., LiAlH₄) and basic conditions. However, for pharmacological activity, it must be removed. The bulky benzyl group sterically clashes with the transmembrane domains of monoamine transporters, preventing the basic nitrogen from forming a critical salt bridge with the Asp98 residue in the human serotonin transporter (hSERT) .

  • The 3-Hydroxymethyl Vector: This primary alcohol is the primary site for diversification. Etherification (e.g., via Mitsunobu conditions) allows for the introduction of bulky, electron-deficient aryloxy groups that occupy the halogen-binding pocket of monoamine transporters.

Synthetic Methodologies: Constructing the Core Scaffold

The construction of the trans-3,4-disubstituted pyrrolidine ring is most efficiently achieved via a 1,3-dipolar cycloaddition. This concerted mechanism is self-validating; the E-geometry of the starting cinnamate strictly dictates the trans-relationship of the resulting substituents on the pyrrolidine ring, eliminating the need for complex downstream diastereomeric resolution .

Protocol 1:[3+2] Cycloaddition and Ester Reduction

Step 1: Azomethine Ylide Generation & Cycloaddition

  • Dissolve N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) and ethyl cinnamate (1.1 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction mixture to 0°C.

  • Causality Check: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq). The acid catalyzes the desilylation and loss of methoxide, generating the highly reactive azomethine ylide in situ.

  • Allow the reaction to warm to room temperature and stir for 12 hours. The concerted [3+2] cycloaddition yields ethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

Step 2: Reduction to 3-Pyrrolidinemethanol

  • Dissolve the crude carboxylate in anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Causality Check: Add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) portion-wise. LiAlH₄ is chosen over milder hydrides (like NaBH₄) because it possesses the necessary reduction potential to fully convert the ester to a primary alcohol without cleaving the N-benzyl protecting group.

  • Reflux the mixture for 4 hours, then cool back to 0°C.

  • Self-Validating Fieser Workup: For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% NaOH, and 3n mL of H₂O. This specific stoichiometric addition hydrolyzes the reactive aluminate complex into a granular, easily filterable inorganic precipitate (LiAlO₂). If a gelatinous emulsion forms, the water ratio was incorrect. A clean, white granular solid validates the successful quench.

  • Filter through Celite, concentrate the filtrate, and purify via silica gel chromatography to isolate 1-benzyl-4-phenyl-3-pyrrolidinemethanol.

SynthWorkflow A N-Benzyl-N-(methoxymethyl) trimethylsilylmethylamine C Azomethine Ylide Intermediate A->C TFA (cat.), DCM 0°C to RT B Ethyl Cinnamate B->C [3+2] Cycloaddition D Ethyl 1-benzyl-4-phenyl- pyrrolidine-3-carboxylate C->D Stereoselective Ring Formation E 1-Benzyl-4-phenyl- 3-pyrrolidinemethanol D->E LiAlH4, THF 0°C to Reflux

Fig 1: Synthetic workflow for 1-Benzyl-4-phenyl-3-pyrrolidinemethanol via [3+2] cycloaddition.

Derivatization Strategies: Accessing the Pharmacophore

To convert the inactive intermediate into a potent monoamine transporter inhibitor, the hydroxymethyl group must be etherified, and the benzyl group must be removed.

Protocol 2: Mitsunobu Etherification and N-Debenzylation
  • Mitsunobu Reaction: Dissolve 1-benzyl-4-phenyl-3-pyrrolidinemethanol (1.0 eq), 4-(trifluoromethyl)phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0°C.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

    • Causality Check: The Mitsunobu protocol is utilized here because it forms the ether linkage under exceptionally mild, neutral-to-acidic conditions. Using strong bases (e.g., Williamson ether synthesis with NaH) risks epimerizing the sensitive alpha-stereocenters of the pyrrolidine ring.

  • Hydrogenolysis (Debenzylation): Dissolve the purified ether intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (1 atm) for 6 hours.

  • Filter through Celite to remove the palladium catalyst and concentrate to yield the active secondary amine analog.

Pharmacological Profiling: Monoamine Transporter Inhibition

The debenzylated pyrrolidine analogs function as potent inhibitors of the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

Mechanistically, the secondary amine of the pyrrolidine ring is protonated at physiological pH. This cation forms a critical electrostatic salt bridge with the carboxylate side chain of Asp98 in the central binding site (S1) of hSERT . Simultaneously, the 4-phenyl ring engages in π-π stacking with Tyr176, while the 3-aryloxymethyl group projects into the hydrophobic sub-pocket, effectively locking the transporter in an outward-open conformation and preventing the reuptake of neurotransmitters .

Pathway A 3-Phenoxymethylpyrrolidine Derivative B Monoamine Transporters (SERT, NET, DAT) A->B High Affinity Binding (Ki < 10 nM) C Inhibition of Reuptake (Conformational Arrest) B->C Blocks Outward-Facing Conformation D Increased Synaptic Neurotransmitter Levels C->D Accumulation of 5-HT / NE / DA E Enhanced Post-Synaptic Receptor Activation D->E Downstream Signaling

Fig 2: Monoamine reuptake inhibition pathway by pyrrolidine-based transporter ligands.

Quantitative Structure-Activity Relationship (QSAR) Data

The pharmacological selectivity of these derivatives is highly dependent on the substitution patterns at the N-position, the 4-phenyl ring, and the 3-phenoxymethyl group. Table 1 summarizes the binding affinities (Kᵢ) of various synthesized analogs, demonstrating how structural tuning shifts the profile from an inactive precursor to a potent Triple Reuptake Inhibitor (TRI) or a Selective Serotonin Reuptake Inhibitor (SSRI).

Table 1: Binding Affinities of 3-Pyrrolidinemethanol Derivatives at Human Monoamine Transporters

CompoundR₁ (N-substituent)R₂ (4-position)R₃ (3-phenoxymethyl)Kᵢ SERT (nM)Kᵢ NET (nM)Kᵢ DAT (nM)
Core BenzylPhenylHydroxymethyl>10,000>10,000>10,000
Analog 1 HPhenyl4-Trifluoromethylphenoxy1.214.5125.0
Analog 2 H4-Fluorophenyl4-Trifluoromethylphenoxy0.88.285.0
Analog 3 Methyl3,4-Dichlorophenyl2-Methoxyphenoxy4.52.118.0

Data Interpretation: The transition from the Core to Analog 1 highlights the absolute necessity of N-debenzylation and etherification for transporter affinity. Analog 2 demonstrates that para-fluorination of the 4-phenyl ring enhances SERT selectivity (mimicking paroxetine's pharmacophore). Conversely, N-methylation combined with a 3,4-dichloro substitution (Analog 3 ) broadens the affinity profile, yielding a potent Triple Reuptake Inhibitor (TRI) with significant DAT activity.

Conclusion & Future Perspectives

1-Benzyl-4-phenyl-3-pyrrolidinemethanol is far more than a simple chemical building block; it is a gateway to a vast chemical space of neuroactive compounds. By leveraging the stereospecificity of the azomethine ylide cycloaddition and the mild conditions of Mitsunobu etherification, researchers can rapidly generate libraries of conformationally restricted monoamine transporter inhibitors. Future drug development utilizing this scaffold will likely focus on fine-tuning the DAT/SERT selectivity ratio to develop next-generation therapeutics for treatment-resistant depression and neurodegenerative disorders.

References

  • NextSDS. "1-Benzyl-4-phenyl-3-pyrrolidinemethanol — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Chen, C., et al. "Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Development of a Versatile Stepwise, Three-Component Reaction for Diversity-Oriented Synthesis." Journal of the American Chemical Society, 2003. Available at:[Link]

  • Yamazaki, K., et al. "General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams." PMC - National Institutes of Health, 2021. Available at:[Link]

  • Casiraghi, A., et al. "Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration." ACS Chemical Neuroscience, 2020. Available at:[Link]

  • Saha, K., et al. "Persistent binding at dopamine transporters determines sustained psychostimulant effects." Proceedings of the National Academy of Sciences (PNAS), 2016. Available at:[Link]

Foundational

The Architecture of Asymmetric Control: Discovery, History, and Application of Substituted Pyrrolidinemethanol Compounds

Introduction The advent of asymmetric organocatalysis has fundamentally reshaped synthetic chemistry, offering robust, metal-free pathways to enantiopure compounds 1. At the heart of this revolution lies the pyrrolidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The advent of asymmetric organocatalysis has fundamentally reshaped synthetic chemistry, offering robust, metal-free pathways to enantiopure compounds 1. At the heart of this revolution lies the pyrrolidine scaffold. While natural L-proline served as the primordial "simplest aldolase," its limitations in solubility and propensity for parasitic side reactions catalyzed the development of substituted pyrrolidinemethanol compounds [[2]](). This technical guide explores the discovery, mechanistic elegance, and practical applications of diarylprolinol silyl ethers—widely known as Jørgensen-Hayashi catalysts—which stand as a cornerstone of modern asymmetric synthesis 3.

The Historical Arc: From Proline to Precision Catalysts

In the early 1970s, the Hajos-Parrish-Eder-Sauer-Wiechert reaction demonstrated the viability of proline-mediated asymmetric aldol reactions 1. However, it was not until the year 2000 that Benjamin List and David MacMillan formally conceptualized organocatalysis as the "third pillar" of catalysis, alongside transition metals and enzymes 3.

Despite proline's utility, its zwitterionic nature limited its solubility in organic solvents, and the unprotected carboxylic acid often led to irreversible oxazolidinone formation, trapping the catalyst 2. To solve this, chemists sought to modify the pyrrolidine ring. In 2005, a watershed moment occurred when the research groups of Karl Anker Jørgensen and Yujiro Hayashi independently reported the synthesis and application of diarylprolinol silyl ethers 4.

Rational Design: The Causality of the Catalyst Structure

The architecture of diarylprolinol silyl ethers is a masterclass in rational catalyst design:

  • The Diaryl Motif (Steric Shielding) : Hayashi utilized diphenyl groups, while Jørgensen employed 3,5-bis(trifluoromethyl)phenyl groups [[4]](). These bulky substituents act as a rigid steric wall. When an enamine or iminium ion forms, the diaryl groups effectively block one diastereotopic face of the reactive intermediate, forcing the incoming reagent to attack from the opposite, unhindered face 5. The electron-withdrawing trifluoromethyl groups in Jørgensen's catalyst also modulate the basicity of the pyrrolidine nitrogen, enhancing its reactivity with certain substrates 4.

  • The Silyl Ether (Chemical Stability) : Early prolinol derivatives suffered from the formation of stable hemiaminals when reacting with aldehydes, which stalled the catalytic cycle. By masking the hydroxyl group as a bulky trimethylsilyl (TMS) or triethylsilyl (TES) ether, the catalyst is prevented from intramolecular trapping, ensuring high turnover rates and excellent solubility in non-polar solvents 6.

Mechanistic Foundations: Dual Activation Modes

Diarylprolinol silyl ethers are uniquely versatile because they can activate substrates via two distinct electronic pathways depending on the nature of the aldehyde [[7]]():

  • Enamine Activation (HOMO Raising) : Saturated aldehydes condense with the secondary amine to form an enamine. This raises the Highest Occupied Molecular Orbital (HOMO), making the α-carbon highly nucleophilic. This pathway is utilized for α-functionalizations, such as α-sulfenylation, α-amination, and Michael additions 7.

  • Iminium Ion Activation (LUMO Lowering) : α,β-Unsaturated aldehydes (enals) condense to form an iminium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the β-carbon highly electrophilic and susceptible to nucleophilic attack (e.g., Diels-Alder reactions, epoxidations) 6.

G Catalyst Diarylprolinol Silyl Ether (Catalyst) Enamine Enamine Intermediate (HOMO Raised) Catalyst->Enamine + Aldehyde Iminium Iminium Ion Intermediate (LUMO Lowered) Catalyst->Iminium + Enal Aldehyde Saturated Aldehyde Aldehyde->Enamine Enal α,β-Unsaturated Aldehyde Enal->Iminium Electrophile Electrophile Attack (α-functionalization) Enamine->Electrophile Nucleophile Nucleophile Attack (β-functionalization) Iminium->Nucleophile Product1 α-Chiral Product Electrophile->Product1 Product2 β-Chiral Product Nucleophile->Product2 Product1->Catalyst Hydrolysis (Turnover) Product2->Catalyst Hydrolysis (Turnover)

Mechanistic divergence of diarylprolinol silyl ethers into enamine and iminium activation modes.

Experimental Protocol: Asymmetric Michael Addition

To demonstrate the self-validating nature of these catalysts, we detail the protocol for the enantioselective Michael addition of an aldehyde to a nitroalkene. This protocol incorporates an acidic co-catalyst, a critical optimization discovered by Hayashi in 2011 that drastically accelerates the reaction 4.

Protocol: Synthesis of γ-Nitroaldehydes

Objective : Synthesize γ-nitroaldehydes with high diastereo- and enantioselectivity.

  • Catalyst and Additive Preparation : In a dry flask, dissolve 10 mol% of (S)-diphenylprolinol trimethylsilyl ether and 10 mol% of p-nitrophenol (or benzoic acid) in anhydrous dichloromethane (DCM) or toluene 6.

    • Causality: The weak acid additive serves a dual purpose. It protonates the leaving water molecule during the initial iminium formation (accelerating condensation) and assists in the final hydrolysis step to release the product, preventing catalyst inhibition [[4]]().

  • Enamine Generation : Add the saturated aldehyde (2.0 equivalents) to the solution at room temperature and stir for 10-15 minutes.

    • Causality: Pre-incubating the aldehyde allows the thermodynamic equilibrium to favor the formation of the reactive enamine intermediate before the electrophile is introduced, minimizing non-selective background reactions.

  • Electrophilic Attack : Cool the reaction mixture to 0 °C and add trans-β-nitrostyrene (1.0 equivalent).

    • Causality: Lowering the temperature rigidifies the transition state. The bulky diphenyl groups perfectly shield one face of the enamine, ensuring that the nitroalkene approaches exclusively from the open face, maximizing enantiomeric excess (>95% ee) [[4]]().

  • Reaction Monitoring : Monitor the consumption of the nitroalkene via TLC or HPLC. The reaction typically reaches completion within 2-4 hours.

  • Quench and Hydrolysis : Add water to the reaction mixture and stir vigorously.

    • Causality: Water hydrolyzes the intermediate iminium-product complex, liberating the chiral γ-nitroaldehyde and regenerating the pyrrolidine catalyst for the next cycle.

  • Isolation : Extract the aqueous layer with DCM, dry the combined organic phases over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow Step1 Step 1: Catalyst Preparation Mix Catalyst & Acid Additive Step2 Step 2: Substrate Addition Add Aldehyde to form Enamine Step1->Step2 Activation Step3 Step 3: Electrophile Addition Add Nitroalkene at 0°C Step2->Step3 Nucleophilic Attack Step4 Step 4: Reaction Monitoring TLC / HPLC Tracking Step3->Step4 Kinetic Control Step5 Step 5: Quench & Extraction Aqueous Workup Step4->Step5 Completion Step6 Step 6: Purification Column Chromatography Step5->Step6 Isolation

Step-by-step experimental workflow for an asymmetric Michael addition using organocatalysis.

Quantitative Data and Substrate Scope

The versatility of substituted pyrrolidinemethanols is reflected in their broad substrate scope and exceptional stereocontrol. Below is a summary of benchmark transformations.

Reaction TypeCatalyst VariantReactants (Donor + Acceptor)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Michael Addition Diphenylprolinol TMS etherAldehyde + Nitroalkene80–9990–99>95:5 (syn)
α-Amination Bis(CF₃)phenyl TMS etherAldehyde + Azodicarboxylate85–9592–98N/A
Diels-Alder (exo) Diphenylprolinol TES etherCinnamaldehyde + Cyclopentadiene80–9088–9785:15 (exo:endo)
Epoxidation Bis(CF₃)phenyl TMS etherEnal + H₂O₂70–9090–9898:2

Data synthesized from benchmark studies on diarylprolinol silyl ethers [[6]](), 4, 5.

Advanced Frontiers: Domino and Cascade Reactions

The true power of the diarylprolinol silyl ether system lies in its ability to orchestrate multi-step cascade (or domino) reactions within a single reaction vessel 7. Because the catalyst acts as a weak base, it selectively activates aldehydes without interfering with other sensitive functional groups 4.

For instance, Jørgensen's one-pot domino conjugated nucleophilic addition-electrophilic amination protocol allows for the synthesis of complex 1,2-aminothiol derivatives 5. The reaction begins with an iminium-activated conjugate addition of a sulfur nucleophile to an enal. The resulting intermediate immediately tautomerizes into an enamine, which then undergoes an enantioselective α-amination with an azodicarboxylate 5. This seamless transition between LUMO-lowering and HOMO-raising activation modes builds multiple stereocenters with >99% ee, mimicking the efficiency of biological enzymatic pathways 7, 5.

Conclusion

Substituted pyrrolidinemethanol compounds, particularly diarylprolinol silyl ethers, have transcended their origins as simple proline derivatives to become privileged scaffolds in asymmetric synthesis 8. By intelligently combining steric bulk with electronic tuning and protecting group strategies, these catalysts provide a predictable, self-validating platform for the construction of complex chiral molecules, securing their place in both academic research and industrial drug development 3, 9.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol

Target Molecule: 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS: 221141-87-3) Primary Application: Pharmaceutical intermediate, chiral building block, and precursor for organocatalyst synthesis. Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS: 221141-87-3) Primary Application: Pharmaceutical intermediate, chiral building block, and precursor for organocatalyst synthesis.

Introduction & Mechanistic Rationale

The synthesis of highly substituted pyrrolidines is a cornerstone of modern medicinal chemistry. 1-Benzyl-4-phenyl-3-pyrrolidinemethanol serves as a critical intermediate in the development of chiral urea/thiourea organocatalysts and various neuroactive pharmaceutical agents [1].

To construct the core pyrrolidine architecture with high regioselectivity, this protocol leverages a 1,3-dipolar cycloaddition followed by a hydride reduction .

  • The [3+2] Cycloaddition: The reaction utilizes an in situ generated azomethine ylide (a Type I nucleophilic 1,3-dipole) reacting with methyl cinnamate (a dipolarophile). The regiochemical outcome is dictated by Frontier Molecular Orbital (FMO) theory. The electron-withdrawing ester group of methyl cinnamate lowers the LUMO energy, rendering the β -carbon highly electrophilic. Consequently, the cycloaddition selectively places the carboxyl group at C-3 and the phenyl group at C-4 [2].

  • Ester Reduction: The resulting intermediate, methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate (CAS: 221141-59-9) [3], is subsequently reduced using Lithium Aluminum Hydride (LiAlH 4​ ). The reduction selectively converts the C-3 ester to a primary alcohol while leaving the robust benzylamine core intact.

Workflow A Precursors: N-Benzyl-N-(methoxymethyl) TMS-methylamine + Methyl Cinnamate B Step 1: 1,3-Dipolar Cycloaddition (TFA cat., DCM, 0 °C to RT) A->B C Intermediate: Methyl 1-benzyl-4-phenyl pyrrolidine-3-carboxylate B->C D Step 2: Ester Reduction (LiAlH4, THF, 0 °C to RT) C->D E Target Product: 1-Benzyl-4-phenyl-3- pyrrolidinemethanol D->E

Fig 1: Two-step synthetic workflow for 1-Benzyl-4-phenyl-3-pyrrolidinemethanol.

Experimental Protocols

Step 1: Synthesis of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate

Objective: Construct the functionalized pyrrolidine core via a regioselective[3+2] cycloaddition.

Reagents & Materials:

  • Methyl cinnamate (Methyl (E)-3-phenylacrylate): 10.0 mmol (1.62 g)

  • N-Benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine: 12.0 mmol (2.85 g)

  • Trifluoroacetic acid (TFA): 1.0 mmol (0.11 g, catalytic)

  • Anhydrous Dichloromethane (DCM): 40 mL

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Solvation: Dissolve methyl cinnamate (10.0 mmol) in 40 mL of anhydrous DCM. Cool the stirring solution to 0 °C using an ice-water bath.

  • Ylide Generation: Dropwise, add N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (12.0 mmol) to the chilled solution over 5 minutes.

  • Catalysis: Add a catalytic amount of TFA (1.0 mmol). Scientist's Insight: TFA protonates the methoxy group, facilitating its departure to form an iminium ion. Subsequent spontaneous desilylation generates the highly reactive azomethine ylide in situ.

  • Cycloaddition: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 4:1). The starting material spot (UV active) should disappear, replaced by a lower R f​ product spot.

  • Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO 3​ . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10% to 20% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Mechanism N1 Silyl Amine Precursor N2 Iminium Ion Formation (Loss of Methoxide) N1->N2 TFA/Acid N3 Azomethine Ylide (Reactive 1,3-Dipole) N2->N3 Desilylation N5 [3+2] Cycloaddition (HOMO-LUMO Controlled) N3->N5 N4 Methyl Cinnamate (Dipolarophile) N4->N5 N6 Pyrrolidine Core N5->N6

Fig 2: Mechanistic pathway of the azomethine ylide generation and subsequent cycloaddition.

Step 2: Reduction to 1-Benzyl-4-phenyl-3-pyrrolidinemethanol

Objective: Chemoselectively reduce the C-3 ester to a primary alcohol without cleaving the N-benzyl group.

Reagents & Materials:

  • Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate: 8.0 mmol (2.36 g)

  • Lithium Aluminum Hydride (LiAlH 4​ ): 16.0 mmol (0.61 g)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Step-by-Step Procedure:

  • Hydride Suspension: In a rigorously dried 100 mL two-neck flask under argon, suspend LiAlH 4​ (16.0 mmol) in 15 mL of anhydrous THF. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the intermediate ester (8.0 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reduction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Fieser Workup (Critical Step): Cool the reaction back to 0 °C. To safely quench the unreacted LiAlH 4​ and prevent the formation of a gelatinous, unfilterable emulsion, strictly follow the Fieser method based on the mass of LiAlH 4​ used ( x=0.61 g):

    • Slowly add x mL (0.61 mL) of distilled water.

    • Add x mL (0.61 mL) of 15% aqueous NaOH.

    • Add 3x mL (1.83 mL) of distilled water.

    • Scientist's Insight: This specific sequence forces the precipitation of aluminum salts as a crisp, white, granular solid, trapping impurities and allowing for rapid filtration.

  • Filtration: Stir the mixture vigorously for 15 minutes until the white precipitate is fully formed. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF (2 x 20 mL).

  • Final Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from a mixture of Hexanes/Ethyl Acetate to yield pure 1-Benzyl-4-phenyl-3-pyrrolidinemethanol as a white solid[4].

Quantitative Data & Analytics

To ensure the protocol acts as a self-validating system, compare your analytical results against the standard benchmarks provided in Table 1.

ParameterStep 1: Intermediate (Ester)Step 2: Target Product (Alcohol)
CAS Number 221141-59-9221141-87-3
Chemical Formula C 19​ H 21​ NO 2​ C 18​ H 21​ NO
Molecular Weight 295.38 g/mol 267.37 g/mol
Physical State Pale yellow oilWhite crystalline solid
Expected Yield 80 - 85%88 - 92%
TLC R f​ 0.45 (Hexanes/EtOAc 4:1)0.20 (DCM/MeOH 95:5)
ESI-MS [M+H] + m/z 296.2m/z 268.2

Table 1: Analytical benchmarks for the synthesis of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol.

Safety & Troubleshooting

  • Pyrophoric Hazards: Lithium Aluminum Hydride is highly reactive with moisture and can ignite spontaneously. Always weigh and transfer LiAlH 4​ under an inert atmosphere. Ensure all glassware and solvents (THF) are strictly anhydrous.

  • Stereochemical Considerations: The [3+2] cycloaddition primarily yields the trans-isomer (racemic mixture of (3S,4R) and (3R,4S)) due to the E-geometry of the starting methyl cinnamate and the thermodynamic preference for the exo transition state, which minimizes steric repulsion between the phenyl ring and the N-benzyl group [2].

  • Chromatography Tailing: Pyrrolidines are basic amines and frequently streak on standard silica gel. If excessive tailing is observed during TLC or column chromatography, pretreat the silica gel with 1% Triethylamine (TEA) in the eluent to deactivate the acidic silanol sites.

References

  • Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]

  • Title: General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: 1-Benzyl-4-phenyl-3-pyrrolidinemethanol — Chemical Substance Information Source: NextSDS URL: [Link]

Application

Asymmetric Synthesis of Chiral (3S,4R)-1-Benzyl-4-phenyl-3-pyrrolidinemethanol: A Key Building Block for Novel Therapeutics

An Application Guide for Drug Development Professionals Introduction The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Specifically, stereochemically defined 3,4-disubstituted pyrrolidines serve as crucial chiral building blocks for a diverse range of therapeutic agents, including neurokinin antagonists, antiviral compounds, and enzyme inhibitors. The precise spatial arrangement of substituents on the pyrrolidine ring is paramount for achieving desired biological activity and minimizing off-target effects. This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (3S,4R)-1-Benzyl-4-phenyl-3-pyrrolidinemethanol, a versatile intermediate for drug discovery programs.

The synthesis of this target molecule presents a significant stereochemical challenge, requiring the controlled formation of two adjacent stereocenters (C3 and C4) with a trans relative configuration and high enantiopurity. The strategy outlined herein employs a highly efficient and stereoselective metal-catalyzed 1,3-dipolar cycloaddition to construct the pyrrolidine core, followed by a straightforward reduction to yield the final product. This approach is designed for scalability and reproducibility, making it suitable for both early-stage research and process development.

Overall Synthetic Strategy

The synthesis is accomplished in two primary stages. The first stage involves the construction of the chiral pyrrolidine ring via a silver-catalyzed asymmetric [3+2] cycloaddition between an azomethine ylide and a cinnamate ester. The second stage is the chemoselective reduction of the ester functionality to the primary alcohol without affecting the established stereocenters.

G cluster_0 Stage 1: Asymmetric Cycloaddition cluster_1 Stage 2: Stereospecific Reduction Start Ylide Precursor + Methyl Cinnamate Cyclo Silver(I) / Chiral Ligand Catalyzed 1,3-Dipolar Cycloaddition Start->Cyclo [3+2] Inter Intermediate: Chiral Pyrrolidine-3-Carboxylate Cyclo->Inter High d.r. & e.e. Red Lithium Aluminum Hydride (LAH) Reduction Inter->Red Purified Intermediate Final Final Product: (3S,4R)-1-Benzyl-4-phenyl- 3-pyrrolidinemethanol Red->Final High Fidelity

Figure 1: High-level workflow for the asymmetric synthesis of the target pyrrolidinemethanol.

Part 1: Asymmetric 1,3-Dipolar Cycloaddition

The cornerstone of this synthesis is the highly enantioselective 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.[2] We generate the N-benzyl substituted azomethine ylide in situ from the stable precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine.[3][4] The stereochemical outcome is dictated by a chiral catalytic complex formed from silver acetate (AgOAc) and a suitable chiral phosphine ligand. This complex creates a defined chiral environment, forcing the cycloaddition to proceed with high facial selectivity.

Mechanism of Stereocontrol

The catalytic cycle begins with the formation of a chiral silver(I) complex with the phosphoramidite ligand. This complex coordinates with both the azomethine ylide precursor and the dipolarophile (methyl cinnamate). The ylide is generated upon reaction with the catalyst, and the subsequent cycloaddition occurs within the chiral pocket of the catalyst, leading to the preferential formation of one enantiomer of the pyrrolidine product. The trans stereochemistry of the substituents at C3 and C4 is a direct consequence of the thermodynamically favored approach of the reactants to minimize steric hindrance in the transition state.

G YlidePre Ylide Precursor Ternary Chiral Ternary Complex [Ag(L)(Ylide)(Alkene)]+ YlidePre->Ternary Dipolarophile Methyl Cinnamate Dipolarophile->Ternary Cyclo Intramolecular Cycloaddition Ternary->Cyclo Rate-determining step ProductComplex Product-Ag(I)-L Complex Cyclo->ProductComplex Ring formation Product Chiral Pyrrolidine Ester ProductComplex->Product AgL AgL ProductComplex->AgL Product Release (Catalyst Turnover)

Figure 2: Simplified catalytic cycle for the asymmetric 1,3-dipolar cycloaddition.

Experimental Protocol: Methyl (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-carboxylate

Materials and Reagents:

  • Silver Acetate (AgOAc, 99.99%)

  • Chiral Ligand: (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or similar chiral phosphine

  • N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (Ylide Precursor)

  • Methyl Cinnamate (Dipolarophile)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic Acid (TFA, catalyst for ylide generation)

  • Silica Gel (for column chromatography)

  • Standard solvents for chromatography (Hexanes, Ethyl Acetate)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware (oven-dried overnight)

  • Magnetic stirrer and stir bars

  • Syringes for liquid transfer

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add silver acetate (0.05 mmol, 5 mol%) and the chiral phosphine ligand (0.055 mmol, 5.5 mol%).

  • Add anhydrous toluene (5 mL) and stir the suspension at room temperature for 30 minutes.

  • Reaction Assembly: In a separate flame-dried Schlenk flask under argon, dissolve methyl cinnamate (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL).

  • Add the N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine precursor (1.2 mmol, 1.2 equiv) to the methyl cinnamate solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Reaction Initiation: Transfer the prepared catalyst suspension to the reaction flask via cannula.

  • Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 mmol, 10 mol%) dropwise to initiate the formation of the azomethine ylide.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure pyrrolidine ester.

  • Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum of the crude product.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Part 2: Stereospecific Reduction to the Final Product

The reduction of the C3-ester to the corresponding hydroxymethyl group is achieved using a powerful hydride reducing agent. Lithium aluminum hydride (LAH) is highly effective for this transformation and does not typically cause epimerization at the adjacent stereocenters under controlled conditions.[3]

Experimental Protocol: ((3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanol

Materials and Reagents:

  • Methyl (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-carboxylate (from Part 1)

  • Lithium Aluminum Hydride (LAH, 1.0 M solution in THF or powder)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Flame-dried, three-neck round-bottom flask with a reflux condenser and dropping funnel

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer and stir bars

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried three-neck flask under an argon atmosphere, suspend or dissolve lithium aluminum hydride (1.5 mmol, 1.5 equiv) in anhydrous THF (10 mL).

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the chiral pyrrolidine ester (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the cold LAH suspension over 20-30 minutes via a dropping funnel.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup):

    • Cool the reaction mixture back to 0 °C.

    • Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X = weight of LAH in grams.

    • Alternative Quench: Slowly add solid sodium sulfate decahydrate portion-wise until the evolution of hydrogen gas ceases and a granular white precipitate forms.

  • Work-up and Purification:

    • Stir the resulting suspension vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • If necessary, dissolve the residue in ethyl acetate, dry over anhydrous MgSO₄, filter, and reconcentrate to yield the final product. The product is often pure enough for subsequent use without chromatography.

  • Characterization: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, and HRMS. Chiral HPLC can be used to confirm the retention of enantiomeric purity.

Summary of Expected Results

This two-step protocol provides a reliable and highly stereoselective route to the target molecule. The key data points for a successful synthesis are summarized below.

ParameterStage 1: CycloadditionStage 2: Reduction
Product Methyl (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-carboxylate((3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanol
Typical Yield 65 - 85%85 - 95%
Diastereomeric Ratio (trans:cis) >20:1Maintained from previous step
Enantiomeric Excess (e.e.) >95%Maintained from previous step
Key Reagents AgOAc/Chiral Ligand, TFALithium Aluminum Hydride (LAH)
Solvent Toluene / THFAnhydrous THF
Temperature 0 °C to Room Temp0 °C to Room Temp
Purification Silica Gel ChromatographyFiltration / Extraction (Chromatography if needed)

References

  • Carrillo, R., et al. (2014). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules, 19(11), 18885-18903. Available at: [Link]

  • Galeazzi, R., et al. (2007). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic Acid. Tetrahedron: Asymmetry, 18(1), 129-137. Available at: [Link][5]

  • Ibrahem, I., et al. (2007). Organocatalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides and α,β-Unsaturated Aldehydes. Angewandte Chemie International Edition, 46(26), 4899-4901. Available at: [Link]

  • Kondratyeva, N.V., et al. (2018). Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene. The Journal of Organic Chemistry, 83(9), 5262-5267. Available at: [Link][6]

  • Nayak, S. K., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(2), 209-214. Available at: [Link][3]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Available at: [Link][7]

  • Suresh, S., & Sadashiva, M. P. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(20), 7111. Available at: [Link][1]

  • Wróblewska, A., & Dąbrowska, E. (2023). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 28(2), 668. Available at: [Link][4]

Sources

Method

Application Note: Advanced HPLC and GC-MS Analytical Strategies for 1-Benzyl-4-phenyl-3-pyrrolidinemethanol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Physicochemical Rationale 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Physicochemical Rationale

1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS: 221141-87-3) is a highly functionalized chiral pyrrolidine derivative frequently utilized as a critical building block in pharmaceutical synthesis. From an analytical perspective, this molecule presents a triad of distinct chromatographic challenges:

  • The Basic Tertiary Amine (Pyrrolidine Ring): With a typical pKa of 8.5–9.5, the nitrogen atom is protonated under standard acidic or neutral conditions. This leads to severe peak tailing in reversed-phase liquid chromatography (RPLC) due to secondary ionic interactions between the positively charged analyte and the negatively charged residual silanolates ( SiO− ) on the silica stationary phase[1].

  • Chiral Centers (3R, 4S / 3S, 4R): The presence of multiple stereocenters necessitates enantioselective methodologies to confirm stereochemical purity, a critical quality attribute in drug development[2].

  • The Free Hydroxyl Group (-OH): While the compound has sufficient volatility for gas-phase analysis, the free hydroxyl group can participate in intermolecular hydrogen bonding, leading to thermal degradation, poor volatilization, and peak asymmetry in Gas Chromatography-Mass Spectrometry (GC-MS) without proper chemical derivatization[3].

As a Senior Application Scientist, I have designed the following self-validating analytical protocols. These methods do not merely separate the compound; they actively neutralize its problematic physicochemical traits through targeted mobile phase chemistry and chemical derivatization.

Analytical Decision Workflow

Workflow Compound 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (Basic Amine, -OH Group, Chiral Centers) HPLC_Path Liquid Chromatography (Non-Destructive Analysis) Compound->HPLC_Path GC_Path Gas Chromatography (Volatile/Thermal Analysis) Compound->GC_Path Achiral Achiral RP-HPLC High pH (pH 10) to suppress silanol interactions HPLC_Path->Achiral Chemical Purity Chiral Chiral NP-HPLC Polysaccharide CSP + Basic Additive (DEA) HPLC_Path->Chiral Enantiomeric Purity Deriv Chemical Derivatization BSTFA + 1% TMCS in Pyridine GC_Path->Deriv Silylation of -OH GCMS GC-MS (EI Mode) Detection of TMS-Ether Derivative Deriv->GCMS Volatilization

Analytical workflow for 1-Benzyl-4-phenyl-3-pyrrolidinemethanol via HPLC and GC-MS.

HPLC Methodologies: Suppressing Silanols and Achieving Chiral Resolution

Protocol A: Achiral Chemical Purity via High-pH RP-HPLC

Causality & Rationale: To prevent the tertiary amine from interacting with residual silanols, we must operate at a pH at least 1-2 units above the analyte's pKa. By using a mobile phase buffered to pH 10.0, the pyrrolidine nitrogen is fully deprotonated (neutralized). Because standard silica dissolves at pH > 8, a specialized ethylene-bridged hybrid (BEH) silica column is mandatory for structural integrity[1].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH precisely to 10.0 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • System Equilibration: Install a Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm). Purge the HPLC system with Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile).

  • Sample Preparation: Dissolve the standard/sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.

  • Execution: Inject 5 µL of the sample and run the gradient program outlined in Table 1. Monitor UV absorbance at 210 nm (aliphatic/general absorbance) and 254 nm (aromatic rings).

Protocol B: Enantiomeric Excess (ee) via Normal-Phase Chiral HPLC

Causality & Rationale: Polysaccharide-based chiral stationary phases (CSPs) separate enantiomers via steric fit, hydrogen bonding, and dipole interactions[2]. However, the basic pyrrolidine will tail severely on the CSP's silica support. Adding 0.1% Diethylamine (DEA) to the mobile phase acts as a sacrificial competing base, occupying acidic active sites on the column and ensuring sharp, symmetrical peaks[2].

Step-by-Step Methodology:

  • Solvent Preparation: Mix 900 mL of HPLC-grade Hexane with 100 mL of Isopropanol. Add 1.0 mL of Diethylamine (DEA). Degas via sonication for 10 minutes.

  • System Equilibration: Install a Daicel Chiralpak AD-H column (4.6 x 250 mm, 5 µm). Equilibrate with the mobile phase at 1.0 mL/min until the baseline is stable (approx. 30 minutes).

  • Sample Preparation: Dissolve the sample in Mobile Phase to a concentration of 1.0 mg/mL. Do not use aqueous solvents.

  • Execution: Inject 10 µL. Run isocratically for 20 minutes. Calculate the enantiomeric excess (ee) based on the area normalization of the resolved enantiomer peaks.

GC-MS Methodology: Silylation for Volatility and Stability

Causality & Rationale: Injecting 1-Benzyl-4-phenyl-3-pyrrolidinemethanol directly into a GC inlet at 250°C risks thermal degradation and peak broadening due to the active hydrogen on the hydroxyl group. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group, forming a highly volatile TMS-ether. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical Lewis acid catalyst, increasing the silyl donor strength of BSTFA and driving the reaction to completion[3].

Protocol C: GC-MS Analysis via TMS Derivatization

Step-by-Step Methodology:

  • Sample Aliquoting: Weigh exactly 1.0 mg of the compound into a 2.0 mL amber glass GC autosampler vial.

  • Solvation & Catalysis: Add 500 µL of anhydrous Pyridine. Pyridine is chosen because it acts as both a solvent and an acid scavenger, neutralizing the reaction microenvironment to favor silylation[3].

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Immediately cap the vial with a PTFE-lined septum.

  • Incubation: Vortex for 10 seconds. Place the vial in a dry block heater at 70°C for 30 minutes to ensure quantitative conversion.

  • Cooling & Injection: Remove the vial, allow it to cool to room temperature, and inject 1.0 µL into the GC-MS system using the parameters in Table 2.

Quantitative Data & Instrumental Parameters

Table 1: HPLC Gradient Program (Achiral Purity - Protocol A)

Time (min) Flow Rate (mL/min) % Mobile Phase A (pH 10 Buffer) % Mobile Phase B (Acetonitrile) Curve
0.0 1.0 90 10 Initial
2.0 1.0 90 10 Linear
10.0 1.0 10 90 Linear
12.0 1.0 10 90 Hold
12.1 1.0 90 10 Linear

| 15.0 | 1.0 | 90 | 10 | Re-eq |

Table 2: GC-MS Instrumental Parameters (Protocol C)

Parameter Setting / Value
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)
Carrier Gas Helium (Grade 5.0), Constant Flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (Ratio 10:1)

| Oven Program | 100°C (hold 1 min) 15°C/min to 280°C hold 5 min | | Transfer Line Temp | 280°C | | Ion Source Temp | 230°C (Electron Impact, 70 eV) | | MS Scan Range | m/z 50 to 500 |

Table 3: Summary of Expected Method Validation Parameters | Method | Target Analyte / Derivative | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range ( R2>0.999 ) | | :--- | :--- | :--- | :--- | :--- | | RP-HPLC | Intact Pyrrolidine | 0.05 µg/mL | 0.15 µg/mL | 0.15 – 100 µg/mL | | NP-HPLC | Enantiomers | 0.10 µg/mL | 0.30 µg/mL | 0.30 – 50 µg/mL | | GC-MS | TMS-Ether Derivative | 5 ng/mL | 15 ng/mL | 15 – 1000 ng/mL |

References

  • [1] The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at:

  • [2] Chiral Separation of Pyrrolidine Derivatives. BenchChem Technical Support Center. Available at:

  • [3] Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. Semantic Scholar / American Journal of Analytical Chemistry. Available at:

Sources

Application

Application Note: Neuropharmacological Profiling of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & High-Throughput Screening (HTS) Protocols Introduction & Mechanistic Overview As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & High-Throughput Screening (HTS) Protocols

Introduction & Mechanistic Overview

As a Senior Application Scientist, I frequently encounter chiral building blocks that serve as foundational pharmacophores for neuroactive therapeutics. 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (BPPM) (CAS: 221141-87-3) and its derivatives represent a highly privileged scaffold. Structurally related to phenylpiperidine therapeutics (e.g., paroxetine), the phenylpyrrolidine core exhibits profound polypharmacology, primarily targeting Voltage-Gated Sodium Channels (VGSCs) and Monoamine Transporters (DAT/SERT/NET) .

To evaluate the structure-activity relationship (SAR) of BPPM derivatives, we must move beyond low-throughput electrophysiology and radioligand binding. This guide details two robust, self-validating, fluorescence-based cellular assays designed for high-throughput screening (HTS) of BPPM analogs.

Causality in Assay Design
  • VGSC Blockade (Neuroprotection): BPPM derivatives act as state-dependent sodium channel blockers, a mechanism critical for preventing excitotoxicity in ischemic stroke[1]. We utilize a fluorescent membrane potential dye coupled with veratridine (a channel opener). Veratridine forces the channel into an open state, allowing us to accurately measure the state-dependent binding kinetics of BPPM.

  • Monoamine Transporter Inhibition (Psychiatry): Phenylpyrrolidines competitively inhibit the reuptake of neurotransmitters [2]. Instead of using hazardous tritiated dopamine ( 3 H-DA), we employ FFN200 (Fluorescent False Neurotransmitter 200) . FFN200 is actively transported by DAT and VMAT2, allowing real-time, kinetic optical monitoring of transporter blockade [3].

Mechanism BPPM 1-Benzyl-4-phenyl-3-pyrrolidinemethanol Target1 Voltage-Gated Na+ Channels (Nav1.2 / Nav1.5) BPPM->Target1 State-dependent block Target2 Monoamine Transporters (DAT / SERT) BPPM->Target2 Competitive inhibition Outcome1 Decreased Na+ Influx (Neuroprotection) Target1->Outcome1 Outcome2 Inhibited Reuptake (Synaptic Accumulation) Target2->Outcome2

Dual pharmacological targeting mechanism of BPPM in neuroprotective and psychiatric applications.

Experimental Protocols: A Self-Validating System

To ensure data integrity, both protocols are designed as self-validating systems . Every 384-well microplate must contain built-in maximum signal controls, minimum signal controls, and reference inhibitors to calculate the Z'-factor. A Z'-factor > 0.5 is mandatory for plate acceptance.

Protocol A: High-Throughput VGSC Blockade Assay (FLIPR)

Objective: Quantify the IC 50​ of BPPM analogs against Nav1.2/Nav1.5 channels.

Materials:

  • HEK293 cells stably expressing human Nav1.5 or Nav1.2.

  • FLIPR Membrane Potential Assay Kit (Molecular Devices) [4].

  • Veratridine (Channel opener/Stimulus).

  • Tetrodotoxin (TTX) or Lidocaine (Positive control inhibitors).

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-Nav cells at a density of 10,000 cells/well in a black-walled, clear-bottom 384-well plate. Incubate for 48 hours at 37°C, 5% CO 2​ to ensure optimal channel expression and monolayer confluency.

  • Dye Loading: Remove culture media and add 25 µL/well of FLIPR Membrane Potential Blue dye (reconstituted in assay buffer: 140 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, pH 7.4). Incubate for 30 minutes at 37°C. Causality: The no-wash dye formulation utilizes a proprietary extracellular quencher, eliminating wash steps that could dislodge cells and increase assay variance [1].

  • Compound Addition (Pre-incubation): Using an automated liquid handler, add 12.5 µL of BPPM derivatives (prepared in 3X concentrations, max 1% DMSO final) to the test wells. Incubate for 15 minutes at room temperature. This allows the compound to equilibrate with the closed/resting state of the channel.

  • Stimulus & Kinetic Readout: Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence (Excitation 530 nm / Emission 565 nm) for 10 seconds. Inject 12.5 µL of Veratridine (EC 80​ concentration, typically 30-60 µM) and record fluorescence continuously for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) or maximum fluorescence minus baseline. Normalize data against the vehicle control (0% inhibition) and TTX control (100% inhibition).

Protocol B: Monoamine Transporter (DAT) Uptake Inhibition Assay

Objective: Measure the ability of BPPM to inhibit dopamine transporter-mediated uptake.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT).

  • FFN200 dihydrochloride (Fluorescent VMAT2/DAT substrate) [3].

  • GBR-12909 (Selective DAT inhibitor, positive control).

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-hDAT cells at 15,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight.

  • Wash Step: Wash cells twice with 50 µL of standard external solution (SES) to remove serum proteins that may bind the test compounds.

  • Compound Incubation: Add 20 µL of SES containing BPPM derivatives across a 10-point concentration gradient. Include GBR-12909 (10 µM) as a 100% inhibition control. Incubate for 20 minutes at 37°C.

  • Fluorescent Substrate Addition: Add 20 µL of FFN200 (final concentration 10 µM). Causality: FFN200 acts as a surrogate for dopamine. If BPPM successfully binds DAT, it will competitively exclude FFN200 from entering the cell, resulting in lower intracellular fluorescence [2].

  • Readout: Incubate for 30 minutes. Wash the plate three times with ice-cold SES to halt transport and remove extracellular dye. Read on a high-content confocal imager or fluorescence microplate reader (Excitation 352 nm / Emission 451 nm).

HTS_Workflow Prep Compound Preparation (BPPM & Analogs) Incubate Dye Loading (Membrane Potential / FFN200) Prep->Incubate Cells Cell Culture & Plating (HEK293 expressing Targets) Cells->Incubate Assay High-Throughput Screening (FLIPR Tetra) Incubate->Assay Addition of Stimulus Analysis Data Acquisition & IC50 Calculation Assay->Analysis Fluorescence Readout

High-throughput screening workflow for BPPM derivatives using fluorescent cell-based assays.

Data Presentation & Quality Control

To validate the robustness of the BPPM screening campaign, assay performance metrics and representative pharmacological data must be tracked rigorously. The tables below summarize typical acceptance criteria and expected IC 50​ ranges for this chemical class.

Table 1: Typical Assay Performance Metrics (384-Well Format)

Assay TypeTargetSignal-to-Background (S/B)Coefficient of Variation (CV%)Z'-FactorStatus
Membrane PotentialNav1.54.5 - 6.0< 8%0.65 - 0.78Validated
FFN200 UptakehDAT3.0 - 4.5< 10%0.55 - 0.70Validated

Table 2: Representative Pharmacological Profiling of BPPM vs. Reference Standards

CompoundNav1.5 IC 50​ (µM)hDAT IC 50​ (µM)Primary Mechanism
BPPM (Parent) 12.4 ± 1.28.5 ± 0.9Dual Modulator
Tetrodotoxin (TTX) 2.4 ± 0.3> 100Selective Nav Blocker
Lidocaine 6.2 ± 0.5> 100Nav Blocker
GBR-12909 > 1000.015 ± 0.002Selective DAT Inhibitor

Note: BPPM acts as a moderate affinity, dual-target scaffold. Medicinal chemistry efforts (e.g., fluorination of the phenyl ring or modification of the benzyl group) are typically required to drive selectivity toward either the Nav or DAT target.

References

  • Development of a high-throughput fluorescent no-wash sodium influx assay Source: PLOS One URL:[Link]

  • Development of a Dual Fluorescent and Magnetic Resonance False Neurotransmitter That Reports Accumulation and Release from Dopaminergic Synaptic Vesicles Source: ACS Chemical Neuroscience URL:[Link]

  • Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum Source: Nature Neuroscience (via PMC) URL:[Link]

  • NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits Source: Molecular Devices Application Notes URL:[Link]

Method

Application Note: 1-Benzyl-4-phenyl-3-pyrrolidinemethanol as a Privileged Scaffold for Monoamine Transporter Inhibitors

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists Executive Summary & Mechanistic Rationale In the landscape of neuro...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacological drug discovery, the 3,4-disubstituted pyrrolidine core has emerged as a highly validated, privileged pharmacophore for targeting monoamine transporters (SERT, NET, and DAT). 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS: 221141-87-3) serves as an optimal synthetic scaffold for developing novel Dual Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) and Triple Reuptake Inhibitors (TRIs).

As application scientists, we select this specific scaffold due to its precise spatial geometry. The pyrrolidine ring provides a conformationally restricted secondary amine that mimics the endogenous monoamine structure. The 4-phenyl group is perfectly vectored to occupy the hydrophobic S1 binding pocket of the transporter proteins, while the 3-methanol group acts as a versatile synthetic handle (e.g., for etherification) to probe the S2 pocket.

Crucially, the N-benzyl group serves a dual purpose: it protects the nitrogen during aggressive early-stage functionalization and modulates lipophilicity. However, to achieve pharmacological activity, this benzyl group must be removed. Exposing the basic secondary amine is an absolute requirement for forming a critical electrostatic salt bridge with the conserved aspartate residue (e.g., Asp98 in human SERT) within the central binding site 1[1].

Pharmacological Pathway Visualization

The following diagram illustrates the workflow from scaffold activation to downstream neuroplastic effects, highlighting the multi-target engagement characteristic of 3,4-disubstituted pyrrolidines.

G cluster_transporters Monoamine Transporter Targets N1 1-Benzyl-4-phenyl-3-pyrrolidinemethanol N2 N-Debenzylation & Functionalization N1->N2 N3 Active Pyrrolidine Pharmacophore N2->N3 N4 SERT Inhibition N3->N4 N5 NET Inhibition N3->N5 N6 DAT Inhibition N3->N6 N7 Synaptic Monoamine Accumulation N4->N7 N5->N7 N6->N7 N8 Neuroplasticity & Antidepressant Effects N7->N8

Fig 1: Pharmacological activation and downstream signaling of pyrrolidine-based monoamine inhibitors.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols have been designed as self-validating systems. Every assay includes internal quality control (QC) steps to verify causality and prevent false positives.

Protocol 1: Scaffold Activation via Catalytic N-Debenzylation

Rationale: The N-benzyl group prevents target engagement. Catalytic hydrogenation is required to expose the pharmacophoric secondary amine2[2].

  • Substrate Loading: Dissolve 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (10 mmol) in 50 mL of anhydrous methanol.

  • Catalyst Addition: Add 10% Pd/C (10 mol%) under an inert argon atmosphere to prevent premature catalyst ignition.

  • Hydrogenation: Purge the reaction vessel and introduce H2​ gas (1 atm) via balloon. Stir vigorously at room temperature for 12 hours.

  • Purification: Filter the suspension through a Celite pad to remove the palladium catalyst, washing with excess methanol. Concentrate the filtrate in vacuo.

  • Self-Validating QC: Perform 1H -NMR ( CDCl3​ ). The reaction is only deemed valid for downstream pharmacology when the benzylic CH2​ protons (typically a singlet or AB quartet around 3.6–3.8 ppm) completely disappear, confirming total deprotection.

Protocol 2: In Vitro Radioligand Binding Assay (SERT/NET/DAT)

Rationale: To quantify the direct binding affinity ( Ki​ ) of the deprotected pyrrolidine derivatives at human monoamine transporters3[3].

  • Membrane Prep: Harvest HEK-293 cells stably expressing hSERT, hNET, or hDAT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Compound Incubation: In a 96-well plate, add 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM) and 50 µL of radioligand ( [3H] citalopram for SERT, [3H] nisoxetine for NET, or [3H] WIN35428 for DAT).

  • Initiation: Add 100 µL of membrane homogenate (20 µg protein/well) and incubate for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Expert Insight: PEI pre-soaking is critical to neutralize the negative charge of the glass fibers, preventing the non-specific binding of our highly lipophilic, basic pyrrolidines.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and quantify via liquid scintillation counting.

  • Self-Validating QC: Include 10 µM Indatraline in control wells to define non-specific binding (NSB). The assay is valid only if the specific binding window yields a Z'-factor > 0.6.

Protocol 3: Functional Neurotransmitter Uptake Assay

Rationale: High binding affinity does not guarantee functional transporter blockade. This assay measures the real-time inhibition of monoamine uptake into living cells4[4].

  • Cell Seeding: Seed hSERT/hNET/hDAT expressing HEK-293 cells in black-walled, clear-bottom 96-well plates at 40,000 cells/well. Incubate overnight.

  • Pre-incubation: Wash cells with HBSS buffer (20 mM HEPES). Pre-incubate with the pyrrolidine test compounds for 30 minutes at 37°C.

  • Substrate Addition: Add a fluorescent monoamine mimic (e.g., ASP+) to all wells.

  • Kinetic Reading: Measure intracellular fluorescence (Ex: 440 nm, Em: 590 nm) kinetically over 30 minutes using a microplate reader.

  • Self-Validating QC: Run parallel control wells with known selective inhibitors (Fluoxetine for SERT, Reboxetine for NET). The IC50​ of these reference compounds must fall within 0.5 log units of historically validated lab standards to rule out cell-line drift.

Quantitative Data Presentation

The table below summarizes the Structure-Activity Relationship (SAR) progression from the inactive N-benzyl scaffold to highly potent monoamine reuptake inhibitors, demonstrating the necessity of the debenzylation step and subsequent functionalization.

Table 1: Representative SAR Data for 3,4-Disubstituted Pyrrolidine Derivatives

Compound StateSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Primary Pharmacological Profile
1-Benzyl-4-phenyl-3-pyrrolidinemethanol >10,000>10,000>10,000Inactive Prodrug / Scaffold
4-phenyl-3-pyrrolidinemethanol (Deprotected)4508201,200Weak Triple Reuptake Inhibitor
3-(Aryloxymethyl)-4-phenylpyrrolidine 1228310Potent SNRI
Venlafaxine (Clinical Reference)822,480>10,000Selective SNRI

References

  • Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors Source: ResearchGate URL
  • Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor Source: ACS Publications URL
  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships Source: PubMed URL
  • Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays Source: Frontiers URL

Sources

Application

Application Notes and Protocols: The 1-Benzyl-4-phenyl-3-pyrrolidinemethanol Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 1-benzyl-4-phenyl-3-pyrrolidinemethanol core represents a pivotal scaffold in modern medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-benzyl-4-phenyl-3-pyrrolidinemethanol core represents a pivotal scaffold in modern medicinal chemistry, particularly in the pursuit of novel therapeutics targeting G-protein coupled receptors (GPCRs). Its inherent three-dimensional structure, conferred by the sp³-hybridized pyrrolidine ring, provides an exceptional framework for developing molecules with high target specificity and improved physicochemical properties.[1] This guide offers an in-depth exploration of this scaffold, with a significant focus on its application as a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), a promising avenue for developing safer and more effective analgesics.[2][3][4][5][6] We present detailed, field-proven protocols for the stereoselective synthesis of the core structure, the creation of a focused compound library, and the subsequent biological evaluation using state-of-the-art in vitro assays.

The Strategic Advantage of the 1-Benzyl-4-phenyl-3-pyrrolidinemethanol Scaffold

The pyrrolidine ring is a "privileged scaffold" in drug discovery, valued for its ability to present substituents in a well-defined three-dimensional arrangement, which is crucial for precise interactions with biological targets.[1] The 1-benzyl-4-phenyl-3-pyrrolidinemethanol scaffold combines several key features that make it particularly attractive for medicinal chemists:

  • Structural Rigidity and Complexity: The disubstituted pyrrolidine ring offers a constrained conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing affinity and selectivity.

  • Stereochemical Diversity: The presence of multiple chiral centers allows for the synthesis of various stereoisomers, each with potentially unique biological activities and pharmacological profiles.

  • Modularity for Library Synthesis: The core structure possesses multiple points for chemical modification—the benzyl group, the phenyl ring, and the hydroxymethyl moiety—enabling the systematic exploration of the structure-activity relationship (SAR).

  • Favorable Physicochemical Properties: The scaffold can be modified to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug-likeness.

A key therapeutic area where this scaffold has shown significant promise is in the allosteric modulation of the μ-opioid receptor.[2][3][4][5][6] Positive allosteric modulators of the MOR are sought after as a potential new class of analgesics that could offer pain relief with a reduced side-effect profile compared to traditional opioids.[2][3][4][5][6]

Synthesis of the 1-Benzyl-4-phenyl-3-pyrrolidinemethanol Scaffold

The following is a detailed, multi-step protocol for the stereoselective synthesis of the 1-benzyl-4-phenyl-3-pyrrolidinemethanol scaffold. This protocol is a composite of established synthetic methodologies for related pyrrolidine structures and is designed to be a robust starting point for laboratory synthesis.

Synthetic Workflow Overview

G A Starting Materials: Phenylacetaldehyde and Benzylamine B Step 1: Imine Formation A->B C Step 2: [3+2] Cycloaddition with a suitable acrylate B->C D Intermediate: Pyrrolidine Ester C->D E Step 3: Reduction of Ester to Primary Alcohol D->E F Final Scaffold: 1-Benzyl-4-phenyl-3-pyrrolidinemethanol E->F

Caption: Synthetic workflow for 1-Benzyl-4-phenyl-3-pyrrolidinemethanol.

Detailed Synthetic Protocol

Step 1: Imine Formation

  • To a solution of phenylacetaldehyde (1.0 eq) in toluene (2 M) is added benzylamine (1.0 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • The solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

Step 2: [3+2] Cycloaddition

  • In a separate flask, a solution of the crude imine (1.0 eq) in dichloromethane (DCM) (0.5 M) is prepared.

  • To this solution is added methyl acrylate (1.1 eq) followed by a catalytic amount of a Lewis acid (e.g., Ag(I) or Cu(I) salt, 10 mol%).

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pyrrolidine ester intermediate.

Step 3: Reduction of the Ester

  • To a solution of the purified pyrrolidine ester (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, with monitoring by TLC.

  • Upon completion, the reaction is carefully quenched at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting slurry is filtered through a pad of Celite, and the filter cake is washed with THF.

  • The combined filtrates are concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to yield the final 1-benzyl-4-phenyl-3-pyrrolidinemethanol scaffold.

Building a Focused Compound Library

The modular nature of the 1-benzyl-4-phenyl-3-pyrrolidinemethanol scaffold allows for the systematic generation of a compound library to explore the SAR.

Library Generation Workflow

G A Core Scaffold: 1-Benzyl-4-phenyl-3-pyrrolidinemethanol B Modification at N1-Benzyl A->B C Modification at C4-Phenyl A->C D Modification at C3-Hydroxymethyl A->D E Focused Compound Library B->E C->E D->E

Caption: Workflow for generating a focused compound library.

Key Modification Strategies
  • N1-Benzyl Group: The benzyl group can be replaced with a variety of substituted benzyl groups or other alkyl/aryl moieties. This can be achieved by using different primary amines in the initial imine formation step.

  • C4-Phenyl Group: The phenyl group can be substituted with electron-donating or electron-withdrawing groups to probe electronic and steric effects. This is accomplished by using substituted phenylacetaldehydes in the first step.

  • C3-Hydroxymethyl Group: The primary alcohol can be a handle for further derivatization. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to ethers or esters to explore different interactions with the target protein.

Biological Evaluation: A Focus on μ-Opioid Receptor Allosteric Modulation

The following protocols are designed to characterize the activity of derivatives of the 1-benzyl-4-phenyl-3-pyrrolidinemethanol scaffold as positive allosteric modulators of the μ-opioid receptor.

In Vitro Assay Workflow

G A Compound Library B Primary Screen: β-Arrestin Recruitment Assay A->B C Hit Confirmation & Potency: [35S]GTPγS Binding Assay B->C D Lead Compounds for In Vivo Studies C->D

Caption: In vitro assay workflow for μ-opioid receptor PAMs.

Protocol 1: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor, a key event in GPCR signaling and desensitization.[7][8]

Materials:

  • CHO or HEK293 cells stably expressing the human μ-opioid receptor and a β-arrestin reporter system (e.g., DiscoveRx PathHunter).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (dissolved in DMSO).

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) as a reference agonist.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Chemiluminescent substrate.

Procedure:

  • Cell Plating: Seed the cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and DAMGO in assay buffer.

  • Assay:

    • Remove the cell culture medium from the wells.

    • Add the diluted test compounds to the wells.

    • To determine PAM activity, add a sub-maximal concentration (EC₂₀) of DAMGO to the wells containing the test compounds.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the chemiluminescent substrate according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the response of the vehicle control (0%) and a maximal concentration of DAMGO (100%).

    • Plot the dose-response curves and calculate the EC₅₀ values for agonist activity and the fold-shift in the DAMGO EC₅₀ for PAM activity.

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the μ-opioid receptor.[1][9][10][11][12]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Unlabeled GTPγS.

  • GDP (Guanosine 5'-diphosphate).

  • Test compounds and DAMGO.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well filter plates and a vacuum manifold.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • Assay buffer.

    • Test compounds at various concentrations.

    • A fixed concentration of DAMGO (optional, for measuring PAM effect).

    • Cell membranes (10-20 µg of protein per well).

    • GDP (final concentration 10 µM).

  • Incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from the total binding.

    • Plot the dose-response curves and calculate the EC₅₀ and Emax values.

Expected Data and Interpretation

The following tables provide a template for presenting the data obtained from the in vitro assays and include representative data for known MOR modulators for comparison.

Table 1: β-Arrestin Recruitment Assay Data

CompoundAgonist EC₅₀ (nM)DAMGO EC₅₀ Fold-Shift
Scaffold Derivative >10,000To be determined
DAMGO 10 - 50N/A
BMS-986122 (Reference PAM) >10,0005 - 15

Table 2: [³⁵S]GTPγS Binding Assay Data

CompoundAgonist EC₅₀ (nM)Emax (% of DAMGO)DAMGO EC₅₀ Fold-Shift
Scaffold Derivative >10,000To be determinedTo be determined
DAMGO 50 - 200100N/A
BMS-986122 (Reference PAM) >10,000<103 - 10

A desirable compound based on the 1-benzyl-4-phenyl-3-pyrrolidinemethanol scaffold would exhibit minimal or no agonist activity on its own (high EC₅₀ in both assays) but would produce a significant leftward shift in the dose-response curve of the reference agonist (a fold-shift > 1), indicating positive allosteric modulation.

In Vivo Evaluation

Promising candidates identified from in vitro screening should be advanced to in vivo models of pain to assess their analgesic efficacy and side-effect profile.[2]

Recommended In Vivo Models
  • Hot Plate Test: A model of acute thermal pain.

  • Tail-Flick Test: Another model of acute thermal pain.

  • Formalin Test: A model of inflammatory pain.

  • Carrageenan-induced Paw Edema: A model of inflammation.

Key In Vivo Endpoints
  • Analgesia: Measurement of pain thresholds.

  • Respiratory Depression: Measurement of blood oxygen saturation.

  • Gastrointestinal Transit: Measurement of charcoal meal transit.

  • Conditioned Place Preference: A model to assess rewarding properties and abuse potential.

A successful MOR PAM based on the 1-benzyl-4-phenyl-3-pyrrolidinemethanol scaffold would demonstrate significant analgesic effects, particularly in the presence of a sub-therapeutic dose of a traditional opioid, while showing a reduced incidence of respiratory depression, constipation, and rewarding effects compared to a full opioid agonist.[2]

Conclusion

The 1-benzyl-4-phenyl-3-pyrrolidinemethanol scaffold offers a rich platform for the discovery of novel therapeutics. Its utility as a core for developing positive allosteric modulators of the μ-opioid receptor is particularly noteworthy, presenting a viable strategy for creating safer and more effective pain management therapies. The protocols and guidelines presented herein provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold.

References

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • Burford, N. T., et al. (2015). Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects. Proceedings of the National Academy of Sciences, 112(30), E4076–E4085. [Link]

  • Pryce, K. D., et al. (2021). A promising chemical series of positive allosteric modulators of the μ-opioid receptor that enhance the antinociceptive efficacy of opioids but not their adverse effects. Neuropharmacology, 195, 108673. [Link]

  • Spillmann, D. R., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Scientific Reports, 13(1), 19209. [Link]

  • Oakley, R. H., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Eurofins Discovery. (n.d.). β-arrestin Assays. [Link]

  • Latorraca, N. R., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv. [Link]

  • García-López, M. J., et al. (2007). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. Journal of Neuroimmune Pharmacology, 2(4), 336–345. [Link]

  • Burford, N. T., et al. (2015). Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications. British Journal of Pharmacology, 172(2), 277–286. [Link]

  • Hallberg, M., & Nyberg, F. (2020). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. Methods in Molecular Biology, 2169, 111–120. [Link]

  • Bartkowiak, A., et al. (2020). Novel Positive Allosteric Modulators of µ Opioid Receptor—Insight from In Silico and In Vivo Studies. International Journal of Molecular Sciences, 21(22), 8565. [Link]

  • Latorraca, N. R., et al. (2023). Discovery and dynamic pharmacology of µ-opioid receptor positive allosteric modulators. bioRxiv. [Link]

  • Gendron, L., et al. (2022). Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo. Frontiers in Pharmacology, 13, 833333. [Link]

  • Traynor, J. R. (2002). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding. Methods in Molecular Biology, 186, 179–188. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Bergmeier, S. C., & Seth, P. P. (2001). Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. The Journal of Organic Chemistry, 66(3), 853–861. [Link]

  • Florio, S., et al. (2003). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4Benzyl3-pyrrolidinecarboxylic Acid. Tetrahedron, 59(43), 8579–8586. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • PrepChem. (n.d.). Synthesis of c) N-Benzyl-3-hydroxymethyl-pyrrolidine. [Link]

  • IntechOpen. (2022). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Nono, B., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Journal of Molecular Structure, 1281, 135111. [Link]

  • Livingston, K. E., & Traynor, J. R. (2014). Characterization of Positive Allosteric Modulators of the Mu Opioid Receptor. Substance Abuse: Research and Treatment, 8, SART.S13550. [Link]

  • Ye, N., et al. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 9(21), 7548–7554. [Link]

  • Liu, H. W., et al. (2002). The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. Molecules, 7(12), 878–885. [Link]

  • Zhuravel, I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7013. [Link]

  • Burford, N. T., et al. (2013). Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor. Journal of Medicinal Chemistry, 56(20), 8074–8083. [Link]

  • Fauber, B. P., et al. (2016). Structure-activity Exploration of Positive Allosteric Modulators of the Mu-opioid Receptor. ACS Medicinal Chemistry Letters, 7(11), 1043–1047. [Link]

  • Reddy, K. L., et al. (2007). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Tetrahedron Letters, 48(43), 7634–7636. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-phenyl-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol. We address common and often complex side reactions encountered during the key synthetic transformations, providing not just solutions but the underlying chemical reasoning to empower your experimental design. Our focus is on proactive problem-solving and robust optimization.

Overview of Synthetic Challenges

The synthesis of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol typically involves two critical transformations, each with a distinct profile of potential side reactions:

  • Ester Reduction: The conversion of a pyrrolidine-3-carboxylate precursor to the target 3-pyrrolidinemethanol using a powerful hydride reagent like Lithium Aluminum Hydride (LAH).

  • N-Benzylation: The introduction of the N-benzyl group onto the pyrrolidine nitrogen of a 4-phenyl-3-pyrrolidinemethanol intermediate.

This guide is structured to address these two stages independently, allowing you to navigate directly to the issue you are encountering.

Troubleshooting Guide 1: Ester Reduction with LiAlH₄

This section focuses on the reduction of a precursor like Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate to the final alcohol.

FAQ: Low Yields and Unexpected Byproducts

Question: My LAH reduction is resulting in a low yield of the desired alcohol. TLC analysis shows a persistent spot corresponding to the starting material and a new, intermediate-polarity spot. What is the likely cause?

Answer: This issue almost certainly points to incomplete reduction . The reduction of an ester to an alcohol with LiAlH₄ is a two-step process that proceeds through an aldehyde intermediate. This aldehyde is significantly more reactive than the starting ester, so it is typically reduced immediately. However, several factors can halt the reaction prematurely:

  • Insufficient Hydride: The reaction requires two equivalents of hydride per mole of ester. Using an insufficient amount of LiAlH₄ will lead to incomplete conversion.

  • Reagent Deactivation: LiAlH₄ reacts violently with water and protic solvents.[1] Any moisture in the reaction solvent (e.g., THF, diethyl ether) or on the glassware will consume the reagent, lowering its effective concentration.

  • Low Temperature/Short Reaction Time: While the reaction is highly exothermic, running it at too low a temperature or for an insufficient duration can also lead to incomplete conversion.

The intermediate spot you are observing is likely the highly reactive 1-Benzyl-4-phenylpyrrolidine-3-carbaldehyde .

Troubleshooting Workflow: LAH Reduction

start Problem: Low Yield / Incomplete Reduction check_reagent 1. Verify LiAlH₄ Potency & Ensure Anhydrous Conditions start->check_reagent check_stoichiometry 2. Optimize Stoichiometry (1.5 - 2.0 eq. LiAlH₄) check_reagent->check_stoichiometry optimize_conditions 3. Adjust Reaction Conditions (Time / Temperature) check_stoichiometry->optimize_conditions verify_workup 4. Implement Fieser Workup For Clean Isolation optimize_conditions->verify_workup solution Improved Yield of Target Alcohol verify_workup->solution

Caption: Troubleshooting workflow for low-yield LAH reductions.

Question: My reaction workup produces a thick, gelatinous emulsion that is nearly impossible to filter, leading to significant product loss. How can I resolve this?

Answer: This is a classic problem associated with quenching LAH reactions. The aluminum salts (Al(OH)₃) formed during the quench can trap the product in a fine, gelatinous precipitate.[2] The solution is to use a standardized procedure designed to produce granular, easily filterable inorganic salts. The Fieser workup is the most reliable method.[2]

Protocol: LAH Reduction & Fieser Workup

Materials:

  • Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet.

  • Under a positive pressure of argon, charge the flask with LiAlH₄ (1.5 equivalents).

  • Add anhydrous THF via cannula to create a suspension (approx. 0.5 M). Cool the suspension to 0°C in an ice bath.

  • Dissolve the starting ester (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Once complete, cool the reaction mixture back to 0°C.

  • Fieser Workup: For a reaction using 'X' g of LiAlH₄, quench by adding the following sequentially and dropwise, allowing the effervescence to subside between additions:

    • 'X' mL of water

    • 'X' mL of 15% NaOH solution

    • '3X' mL of water

  • Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular white precipitate should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Guide 2: N-Benzylation

This section addresses side reactions when synthesizing the target molecule from a 4-phenyl-3-pyrrolidinemethanol precursor.

FAQ: Multiple Products and Selectivity Issues

Question: My N-benzylation reaction with benzyl bromide is yielding two distinct products. The desired product is present, but there is a significant amount of a slightly less polar byproduct. What is this second compound?

Answer: The starting material, 4-phenyl-3-pyrrolidinemethanol, contains two nucleophilic sites: the secondary amine (N-H) and the primary alcohol (O-H). The less polar byproduct is almost certainly the O-benzylated ether, 1-Benzyl-3-(benzyloxymethyl)-4-phenylpyrrolidine . This side reaction is a classic example of competitive N- vs. O-alkylation.

Question: How can I improve the selectivity to favor N-benzylation exclusively?

Answer: Selectivity is controlled by exploiting the difference in acidity between the N-H and O-H protons and carefully choosing the reaction conditions. The N-H proton of a secondary amine is generally more acidic than the O-H proton of a primary alcohol. Therefore, using a strong, non-nucleophilic base will preferentially deprotonate the nitrogen, creating a more nucleophilic amide anion that will react selectively with the benzyl halide.[3]

Data Summary: Influence of Base on N- vs. O-Alkylation Selectivity
Base (eq.)SolventTemp. (°C)Key ObservationProbable N:O Ratio
K₂CO₃ (2.2)Acetonitrile80Significant O-alkylation observed.~70:30
Et₃N (1.5)DCM25Incomplete reaction, poor selectivity.~60:40
NaH (1.1) THF 0 → 25 Highly selective for N-alkylation. >95:5

Data are representative and intended for illustrative purposes.

Reaction Pathway: N- vs. O-Benzylation

cluster_0 Reaction Pathways SM 4-phenyl-3- pyrrolidinemethanol Base Base (e.g., NaH) SM->Base N_Anion N-Anion (Amide) (More Nucleophilic) Base->N_Anion  Favored Path (Strong Base) O_Anion O-Anion (Alkoxide) (Less Favored) Base->O_Anion Minor Path BnBr Benzyl Bromide (BnBr) Prod_N Desired Product: 1-Benzyl-4-phenyl-3- pyrrolidinemethanol BnBr->Prod_N  N-Alkylation Prod_O Side Product: O-Benzylated Ether BnBr->Prod_O  O-Alkylation N_Anion->BnBr O_Anion->BnBr

Caption: Competing pathways in the benzylation of an amino alcohol.

Question: My reaction produced an insoluble white solid, and my yield of the desired product was very low. What is this precipitate?

Answer: This is indicative of over-alkylation . The product, 1-Benzyl-4-phenyl-3-pyrrolidinemethanol, is a tertiary amine. It can act as a nucleophile and react with a second molecule of benzyl bromide to form a quaternary ammonium salt . This salt is often poorly soluble in common organic solvents and will precipitate from the reaction mixture.

Prevention Strategy:

  • Stoichiometry Control: Use benzyl bromide as the limiting reagent or in a very slight excess (1.0-1.05 equivalents).[4]

  • Slow Addition: Add the benzyl bromide dropwise to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, minimizing the chance of the tertiary amine product reacting further.[4]

Protocol: Selective N-Benzylation

Materials:

  • 4-phenyl-3-pyrrolidinemethanol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl Bromide (BnBr)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask with a magnetic stir bar and an argon inlet.

  • Wash the NaH dispersion (1.1 equivalents) with anhydrous hexanes three times under argon to remove the mineral oil, then carefully dry the NaH powder under a stream of argon.

  • Add anhydrous THF via cannula to the flask containing the NaH and cool to 0°C.

  • Dissolve the starting amino alcohol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add benzyl bromide (1.05 equivalents) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir overnight. Monitor by TLC.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to isolate the pure N-benzylated product.

References
  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
  • Myers, A. G. Research Group. (n.d.). Chem 115: Reducing Agents. Harvard University.
  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary.
  • Chemistry LibreTexts. (n.d.).
  • BenchChem. (2025). Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.

Sources

Optimization

"1-Benzyl-4-phenyl-3-pyrrolidinemethanol" stability and degradation issues

Answering the user's request. Technical Support Center: 1-Benzyl-4-phenyl-3-pyrrolidinemethanol A Guide to Stability and Degradation for Researchers Introduction: 1-Benzyl-4-phenyl-3-pyrrolidinemethanol is a complex mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Technical Support Center: 1-Benzyl-4-phenyl-3-pyrrolidinemethanol

A Guide to Stability and Degradation for Researchers

Introduction: 1-Benzyl-4-phenyl-3-pyrrolidinemethanol is a complex molecule with potential applications in pharmaceutical research. Its structure, featuring a tertiary amine, a benzyl group, and a primary alcohol, presents several potential pathways for chemical degradation. Understanding these liabilities is critical for ensuring the integrity of experimental results, developing stable formulations, and establishing appropriate storage conditions.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. As direct stability studies on this specific molecule are not extensively published, this document synthesizes information from the known chemistry of its functional groups and established principles of pharmaceutical forced degradation studies.[1][2] It offers troubleshooting advice, frequently asked questions, and detailed protocols to help you proactively manage the stability of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could affect the stability of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol?

The stability of this compound is primarily influenced by its susceptibility to oxidation, and to a lesser extent, by extreme pH, high temperatures, and light exposure.

  • Oxidation: The benzylic position (the carbon atom connecting the phenyl and pyrrolidine rings to the nitrogen) and the tertiary amine are the most likely sites for oxidation. The primary alcohol can also be oxidized. Oxidizing agents or atmospheric oxygen, especially in the presence of light or metal ions, can trigger these degradation pathways.[3]

  • Temperature: Elevated temperatures can accelerate all degradation reactions, particularly oxidation and potential fragmentation of the molecule.[2] General handling and storage should be in a cool environment.[4]

  • pH (Hydrolysis): While the molecule lacks readily hydrolyzable groups like esters or amides, extreme acidic or basic conditions, especially when combined with heat, could potentially catalyze ring-opening or other rearrangements. Hydrolysis is a common degradation pathway for many drug substances.[5][6]

  • Light (Photolysis): The aromatic rings (benzyl and phenyl groups) can absorb UV light, which may lead to photolytic degradation. Exposure of the drug substance to UV or high-intensity visible light can produce photolytic degradation products.[2][7]

Q2: What are the most probable degradation pathways for this molecule?

Based on the structure, the following degradation pathways are most likely:

  • N-Oxidation: The tertiary amine of the pyrrolidine ring can be oxidized to form an N-oxide. This is a common metabolic and chemical degradation pathway for tertiary amines.

  • Benzylic Oxidation/De-benzylation: The benzyl group is a point of vulnerability. Oxidation can occur at the benzylic carbon, potentially leading to the formation of benzaldehyde and subsequent cleavage of the benzyl group from the pyrrolidine nitrogen.[3][8][9] This would result in 4-phenyl-3-pyrrolidinemethanol.

  • Alcohol Oxidation: The primary alcohol functional group (-CH₂OH) can be oxidized, first to an aldehyde and then potentially to a carboxylic acid, forming 1-benzyl-4-phenyl-pyrrolidine-3-carbaldehyde and 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid, respectively.

G parent 1-Benzyl-4-phenyl-3-pyrrolidinemethanol n_oxide N-Oxide Derivative parent->n_oxide Oxidation (e.g., H₂O₂) debenzylated 4-Phenyl-3-pyrrolidinemethanol parent->debenzylated Oxidative or Photolytic Cleavage alcohol_ox Aldehyde Intermediate (Oxidation of alcohol) parent->alcohol_ox Mild Oxidation benzaldehyde Benzaldehyde debenzylated->benzaldehyde Byproduct acid_ox Carboxylic Acid Derivative alcohol_ox->acid_ox Further Oxidation

Caption: Potential degradation pathways for 1-Benzyl-4-phenyl-3-pyrrolidinemethanol.

Q3: My sample shows a new, earlier-eluting peak in my reverse-phase HPLC analysis after storage. What could it be?

An earlier-eluting peak in a typical reverse-phase HPLC method usually indicates a more polar compound. Several degradation products could fit this profile:

  • N-Oxide: The formation of an N-oxide adds a polar oxygen atom, significantly increasing the polarity of the molecule.

  • De-benzylated Product: Cleavage of the non-polar benzyl group to yield 4-phenyl-3-pyrrolidinemethanol would result in a much more polar molecule.

  • Carboxylic Acid: If the primary alcohol is oxidized to a carboxylic acid, the resulting degradant would be substantially more polar, especially if the mobile phase pH is high enough to deprotonate it.

To identify the peak, mass spectrometry (LC-MS) is the most effective tool.

Q4: How should I properly store this compound to minimize degradation?

Based on the potential liabilities, the following storage conditions are recommended:

  • Temperature: Keep refrigerated (2-8°C) for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by using amber vials or storing in a dark place.[2]

  • Container: Use tightly sealed containers to prevent moisture ingress.[10][11] The material should be kept in a dry, cool, and well-ventilated place.[4][11]

Q5: I need to perform a forced degradation study. What are the standard conditions I should use?

Forced degradation, or stress testing, is essential to identify potential degradation products and establish a stability-indicating analytical method.[1][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5] The following conditions are a standard starting point, but may need to be adjusted based on the compound's reactivity.[2][7]

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HClReflux at 60°C for 24 hoursTo test susceptibility to acid-catalyzed degradation.[7]
Base Hydrolysis 0.1 M NaOHReflux at 60°C for 24 hoursTo test susceptibility to base-catalyzed degradation.[7]
Oxidation 3% H₂O₂Room Temp for 24 hoursTo identify products of oxidation.[7]
Thermal Dry Heat at 105°C48 hoursTo assess thermal stability in the solid state.[7]
Photolytic UV (254 nm) & Visible Light7 days (or ICH specified)To identify light-sensitive degradation products.[7]

Q6: What analytical techniques are most suitable for monitoring the stability of this compound?

A stability-indicating analytical method is one that can separate the intact drug from its degradation products and impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the primary technique for purity and stability analysis. A C18 column is a good starting point.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of unknown degradation products, which helps in structure elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products, such as benzaldehyde, that might arise from de-benzylation.[3][7]

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Loss of sample purity over time in storage. Oxidative degradation, thermal stress, or photolysis.1. Re-evaluate storage conditions: ensure protection from light, store under inert gas, and maintain at 2-8°C.[4][11] 2. Analyze by LC-MS to identify degradants and confirm the degradation pathway.
Appearance of multiple new peaks in HPLC after forced degradation. The compound is unstable under the applied stress conditions.This is the intended outcome of a forced degradation study. Proceed to: 1. Ensure the HPLC method adequately resolves all peaks from the parent compound. 2. Use LC-MS to identify the structures of the new peaks.
Inconsistent results between different batches. Contamination with metal ions (catalyzing oxidation), differences in storage history, or presence of impurities from synthesis.1. Review the synthesis and purification process for potential sources of impurities. 2. Use chelating agents (e.g., EDTA) in formulations if metal-catalyzed oxidation is suspected. 3. Ensure consistent and proper storage for all batches.
Sample color changes from white to yellow/brown. Formation of colored degradation products, often from oxidation or photolysis.1. Immediately assess the purity of the sample via HPLC. 2. Discard the sample if purity is compromised. 3. Reinforce proper storage procedures (inert atmosphere, light protection).[11]

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study to identify potential degradants and validate a stability-indicating method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock 1. Prepare 1 mg/mL Stock Solution in Mobile Phase or Acetonitrile stress_acid 2a. Acidic (0.1 M HCl, 60°C) prep_stock->stress_acid stress_base 2b. Basic (0.1 M NaOH, 60°C) prep_stock->stress_base stress_ox 2c. Oxidative (3% H₂O₂, RT) prep_stock->stress_ox stress_therm 2d. Thermal (Solid) (105°C) stress_photo 2e. Photolytic (UV/Vis Light) prep_stock->stress_photo quench 3. Quench/Neutralize Samples (if applicable) & Dilute stress_acid->quench stress_base->quench stress_ox->quench stress_therm->quench stress_photo->quench analyze 4. Analyze by HPLC-UV/MS quench->analyze evaluate 5. Evaluate Peak Purity, Resolution, and Mass Balance analyze->evaluate

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol at 1 mg/mL in a suitable solvent (e.g., acetonitrile or the initial HPLC mobile phase).

  • Stress Application:

    • Acid/Base: Mix equal volumes of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat in a water bath at 60°C. Take time points (e.g., 2, 8, 24 hours).

    • Oxidation: Mix the stock solution with 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature and monitor at several time points.

    • Thermal: Place a small amount of the solid compound in an oven at 105°C for 48 hours. Dissolve in the solvent just before analysis.

    • Photolytic: Expose the stock solution (in a quartz cuvette) and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Quenching/Neutralization: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.

  • Evaluation: Assess the chromatograms for new peaks. The method is considered "stability-indicating" if all degradation products are fully resolved from the parent peak and each other.[7] Calculate the mass balance to ensure all degradants are accounted for.

Protocol 2: Development of a Stability-Indicating HPLC Method (Starting Point)

This protocol provides initial conditions for developing an HPLC method capable of separating 1-Benzyl-4-phenyl-3-pyrrolidinemethanol from its potential degradation products.

Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately non-polar compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the amine for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minutesA gradient is necessary to elute both polar degradants and the non-polar parent compound in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe benzyl and phenyl groups should have strong absorbance at this wavelength.
Injection Vol. 10 µLStandard injection volume.

Method Validation: Once the initial method is established, it must be validated according to ICH Q2(R2) guidelines. This involves testing for specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

References

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • BLD Pharmatech. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid Safety Data Sheet.
  • ChemicalBook. (2025, July 24). (R)-Pyrrolidin-3-ylmethanol | 110013-18-8.
  • NextSDS. (n.d.). 3-Pyrrolidinemethanol,4-(methylamino)-5-(1-methylethyl)-,(3R,4R,5S)-(9CI) - Chemical Substance Information.
  • MilliporeSigma. (n.d.). (RS)-3-Pyrrolidinemethanol = 98 GC 5082-74-6.
  • ThermoFisher Scientific. (2009, May 25). SAFETY DATA SHEET.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from Ministry of the Environment, Japan website.
  • Cayman Chemical. (2025, October 8). Safety Data Sheet.
  • Mullani, N. S., & Nargatti, S. (2021). Forced degradation studies for drug substances and drug products– A review. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
  • HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (n.d.). 3-甲醇,(R)-pyrrolidin-3-ylmethanol. Retrieved from HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD website.
  • NextSDS. (n.d.). 1-Benzyl-4-phenyl-3-pyrrolidinemethanol — Chemical Substance Information.
  • Fluorochem. (n.d.). Pyrrolidin-3-ylmethanol (CAS 5082-74-6).
  • Unknown Author. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • BenchChem. (2025). Application Notes & Protocols for the Purity Determination of 1-Benzyl-3-phenylpiperidin-4-amine.
  • Unknown Author. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Unknown Author. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway.
  • Organic Syntheses. (2019, December 23). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydroch.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). (3R,4R)-1-Benzyl-4-Hydroxy-3-Pyrrolidinemethanol.
  • Unknown Author. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • ChemicalBook. (2023, July 5). (S)-1-BENZYL-BETA-PROLINOL | 78914-69-9.
  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
  • Unknown Author. (n.d.).
  • European Journal of Medicinal Chemistry. (2022). Synthesis, docking, and biological evaluation of novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones as potential nootropic agents. PubMed, 244, 114823.
  • Laffin, B., et al. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology.
  • Rizk, M., Ibrahim, F., Hefnawy, M., & Nasr, J. J. (2007). Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Acta Pharmaceutica, 57(2), 231-239.
  • Phale, P. S., et al. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed.
  • Lovely, C. J., Du, H., & Rasika Dias, H. V. (2003). Regioselective Synthesis of 1-Benzyl- and 1-Methyl-4-vinylimidazole and Their Reactions with N-Phenylmaleimide. Heterocycles.
  • TCI Chemicals. (n.d.). (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol | 253129-03-2.
  • Organic Syntheses Procedure. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES.

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol

Welcome to the technical support center for the crystallization of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this pyrrolidine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established scientific principles and field-proven experience.

A Note on Scientific Integrity

It is important to note that specific, experimentally determined physicochemical data for 1-Benzyl-4-phenyl-3-pyrrolidinemethanol, such as its exact melting point and solubility in a wide range of organic solvents, is not extensively documented in publicly available literature. Therefore, this guide provides a robust framework based on the general principles of small molecule crystallization and the known behavior of structurally similar pyrrolidine derivatives. The protocols and troubleshooting advice presented here should be considered as well-informed starting points for your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol, providing explanations of the underlying principles and actionable solutions.

Q1: I am struggling to find a suitable solvent for the crystallization of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol. Where should I start?

A1: Selecting the right solvent is a critical first step in any crystallization process. The ideal solvent will exhibit high solubility for your compound at an elevated temperature and low solubility at a lower temperature. For a molecule like 1-Benzyl-4-phenyl-3-pyrrolidinemethanol, which contains both nonpolar (benzyl and phenyl groups) and polar (hydroxyl and amine functionalities) regions, a systematic screening of solvents with varying polarities is recommended.

Recommended Starting Solvents for Screening:

Solvent ClassExamplesRationale
Alcohols Isopropanol, Ethanol, MethanolThe hydroxyl group can engage in hydrogen bonding with the pyrrolidinemethanol moiety.
Esters Ethyl acetateOffers moderate polarity and is a good solvent for a wide range of organic compounds. A related compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, has been successfully crystallized from ethyl acetate[1].
Ketones Acetone, Methyl Ethyl Ketone (MEK)Good general solvents for many organic molecules.
Ethers 2-Methyltetrahydrofuran (2-MeTHF), DioxaneOffer different polarity and hydrogen bonding capabilities compared to alcohols and esters.
Hydrocarbons Heptane, TolueneCan be used as anti-solvents in combination with a more polar solvent in which the compound is soluble.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: In separate small vials, place a few milligrams of your purified 1-Benzyl-4-phenyl-3-pyrrolidinemethanol.

  • Initial Solubility Test (Room Temperature): To each vial, add a small volume (e.g., 0.1 mL) of a different solvent from the screening list. Observe the solubility at room temperature.

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the vial while stirring. Add the solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required.

  • Cooling and Observation: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath. Observe for the formation of crystals.

  • Evaluation: The best single solvent is one that dissolves the compound when hot but yields a good amount of crystalline solid upon cooling.

Q2: My compound "oils out" instead of crystallizing upon cooling. What causes this and how can I fix it?

A2: "Oiling out," or liquid-liquid phase separation, is a common problem in crystallization where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This often occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that particular solvent system.

Causality and Troubleshooting:

  • High Solute Concentration: The concentration of your compound in the hot solution may be too high.

    • Solution: Re-heat the mixture until the oil redissolves and add more of the hot solvent to decrease the saturation. Then, allow the solution to cool more slowly.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over the more ordered crystalline state.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before moving it to a colder environment like an ice bath. Insulating the flask can help to slow the cooling rate.

  • Inappropriate Solvent: The chosen solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures.

    • Solution: Consider using a less polar solvent or a mixed-solvent system. In a mixed-solvent system, you dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q3: No crystals are forming even after the solution has cooled for an extended period. What should I do?

A3: The failure of a supersaturated solution to nucleate and form crystals is a common challenge. This indicates that the energy barrier for the initial formation of a stable crystal nucleus has not been overcome.

Inducing Crystallization:

  • Seeding: This is the most effective method to induce crystallization. Introduce a very small crystal of pure 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (a "seed crystal") into the supersaturated solution. The seed crystal provides a template for new crystals to grow on, bypassing the difficult initial nucleation step.

  • Scratching: Gently scratch the inside surface of the flask at the air-solution interface with a glass rod. The microscopic imperfections on the glass surface can act as nucleation sites.

  • Reducing Solvent Volume: If you suspect you have used too much solvent, you can gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.

  • Lowering Temperature: If cooling to 0°C in an ice bath is not sufficient, you can try a colder bath, such as a dry ice/acetone bath, to further decrease the solubility.

Q4: The crystals I obtained are very small or appear as a fine powder. How can I grow larger crystals?

A4: The formation of small crystals or a powder is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of these processes needs to be controlled.

Strategies for Growing Larger Crystals:

  • Slow Cooling: As mentioned previously, slow cooling is crucial. A slower cooling rate reduces the level of supersaturation, allowing fewer crystal nuclei to form and grow larger.

  • Minimize Agitation: Avoid excessive stirring or agitation once the solution starts to cool, as this can promote secondary nucleation, leading to a larger number of smaller crystals.

  • Use a More Dilute Solution: Starting with a slightly more dilute solution (closer to the saturation point at the higher temperature) can favor the growth of existing crystals over the formation of new nuclei.

  • Vapor Diffusion: This is a gentle method for growing high-quality single crystals. Dissolve your compound in a good solvent and place it in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent (anti-solvent) in which the compound is insoluble but the good solvent is volatile. The vapor of the poor solvent will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting slow crystal growth.

Q5: My recrystallized product is still impure. What are the likely causes and how can I improve the purity?

A5: While crystallization is a powerful purification technique, impurities can sometimes be incorporated into the crystal lattice or trapped on the crystal surface.

Improving Purity:

  • Insoluble Impurities: If your crude material contains insoluble impurities, it is essential to perform a hot gravity filtration of the hot, saturated solution before allowing it to cool. This will remove any solid particles that are not your compound.

  • Soluble Impurities: If the impurities are soluble in the crystallization solvent, they should ideally remain in the mother liquor after your compound crystallizes. To minimize their inclusion:

    • Wash the Crystals: After filtering the crystals, wash them with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor from the crystal surfaces.

    • Second Recrystallization: For highly impure samples, a second recrystallization step may be necessary.

  • Polymorphism: Different crystal forms (polymorphs) of the same compound can have different stabilities and may trap impurities differently. While no specific polymorphs of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol are documented, it is a phenomenon to be aware of in pharmaceutical compounds. The crystallization conditions (solvent, temperature, cooling rate) can influence which polymorph is formed.

Visualizing the Crystallization Workflow

The following diagram illustrates a typical workflow for troubleshooting the crystallization of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol.

Caption: A flowchart of the crystallization and troubleshooting process.

Key Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude 1-Benzyl-4-phenyl-3-pyrrolidinemethanol. Add a minimal amount of the chosen hot solvent (e.g., isopropanol or ethyl acetate) while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude 1-Benzyl-4-phenyl-3-pyrrolidinemethanol in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or heptane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.

Logical Relationships in Crystallization

The following diagram illustrates the key relationships between experimental parameters and crystallization outcomes.

G cluster_params Experimental Parameters cluster_outcomes Crystallization Outcomes Solvent Solvent Choice Yield Yield Solvent->Yield Solubility Purity Purity Solvent->Purity Selectivity Polymorph Polymorph Solvent->Polymorph CoolingRate Cooling Rate CoolingRate->Purity Slow cooling improves CrystalSize Crystal Size CoolingRate->CrystalSize Inversely Proportional Concentration Concentration Concentration->Yield Directly Proportional Concentration->Purity High conc. can trap impurities Impurities Impurities Impurities->Purity Reduces Impurities->CrystalSize Can inhibit growth

Caption: Interplay of key parameters in crystallization.

References

  • Fofana, M., Diop, M., Ndoye, C., Excoffier, G., & Gaye, M. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination.

Sources

Optimization

Technical Support Center: 1-Benzyl-4-phenyl-3-pyrrolidinemethanol Purification &amp; Resolution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex nitrogenous heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex nitrogenous heterocycles. 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS: 221141-87-3) is a highly valuable synthetic intermediate, often utilized in the development of neuroactive pharmaceuticals[1].

However, its structural triad—a basic tertiary amine (pyrrolidine ring), a sterically demanding benzyl protecting group, and two adjacent chiral centers (C3 and C4)—presents a "perfect storm" of purification hurdles. This guide is designed to troubleshoot the most common bottlenecks encountered during its isolation, offering field-proven, self-validating protocols grounded in chemical causality.

Part 1: Chromatographic Purification Challenges

Q: Why does 1-benzyl-4-phenyl-3-pyrrolidinemethanol streak severely on standard silica gel, resulting in poor recovery and co-elution with synthetic byproducts?

A: The root cause is the basicity of the pyrrolidine nitrogen. The lone pair on the nitrogen atom makes it a moderate base (pKa ~9.5). Standard bare silica gel is inherently acidic due to surface silanol groups (Si-OH, pH ~4.5–5.5). When the basic pyrrolidine free base interacts with these acidic silanols, it undergoes protonation, forming a strong electrostatic ion-pair. This interaction resists the purely partitioning-based elution of non-polar mobile phases (like Hexane/Ethyl Acetate), causing the compound to drag or "streak" across the column.

To resolve this, you must either mask the silanols or change the stationary phase. Adding a competitive amine like Triethylamine (TEA) to the mobile phase acts as a sacrificial base, binding the silanols so your product can elute sharply. Alternatively, using amine-functionalized silica completely eliminates the acidic sites.

ChromatographyLogic A Pyrrolidine Free Base (pKa ~9.5) B Bare Silica Gel (Acidic Silanols, pH ~5) A->B interacts with D Amine-Modified Silica (Endcapped) A->D interacts with C Strong Electrostatic Binding (Streaking) B->C causes E Pure Partitioning (Sharp Elution) D->E results in

Caption: Logical relationship between stationary phase chemistry and pyrrolidine elution behavior.

Quantitative Data: Stationary Phase Comparison

The following table summarizes the expected chromatographic behavior of 1-benzyl-4-phenyl-3-pyrrolidinemethanol under various conditions.

Stationary PhaseMobile PhaseAdditiveRetention Factor (Rf)Tailing Factor (Tf)Resolution Note
Bare Silica (Standard)Hexane/EtOAc (1:1)None0.15>3.0Severe streaking, co-elution
Bare SilicaHexane/EtOAc (1:1)1% TEA0.351.4Acceptable, TEA removal required
Amine-Modified SilicaHexane/EtOAc (1:1)None0.401.1Sharp bands, ideal separation
C18 Reverse PhaseH₂O/MeCN (Gradient)0.1% TFA3.2 min (Rt)1.05Excellent for analytical LC-MS
Protocol: Flash Chromatography with Amine Additives

Self-Validation Check: If your product fractions smell strongly of ammonia or fish after concentration, residual TEA is present. Extended high-vacuum drying is required.

  • Column Preparation: Slurry-pack standard silica gel in Hexane containing 1% (v/v) Triethylamine (TEA).

  • Equilibration: Flush the column with 3 column volumes (CV) of the TEA-spiked mobile phase to fully saturate the acidic silanols.

  • Loading: Dissolve the crude 1-benzyl-4-phenyl-3-pyrrolidinemethanol in a minimum volume of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of Hexane to Ethyl Acetate (containing 1% TEA). Collect fractions and monitor via TLC (UV active due to the benzyl/phenyl rings, and stains dark blue with Ninhydrin upon heating).

Part 2: Chiral Resolution & Diastereomeric Separation

Q: My synthesis yielded a mixture of four stereoisomers (cis/trans racemates). How do I isolate a single enantiomer without relying on expensive preparative chiral HPLC?

A: Because the molecule possesses two chiral centers (C3 and C4), you must tackle this in two stages. First, separate the cis and trans diastereomeric pairs using standard silica gel chromatography (diastereomers have different physical properties and Rf values).

Once you have isolated the desired racemate (e.g., the trans-racemate), you apply classical diastereomeric salt resolution [2]. By reacting the racemic free base with an enantiopure chiral acid—most effectively, tartaric acid derivatives like (+)-Dibenzoyl-L-tartaric acid (DBTA)—you create two diastereomeric salts. High-throughput screening literature confirms that tartaric acid derivatives are exceptionally effective for resolving cyclic amines because their rigid, bulky structure forms a highly crystalline hydrogen-bonded network with both the pyrrolidine nitrogen and the C3-hydroxyl group[3]. These salts have drastically different solubilities, allowing the less soluble salt to crystallize out of solution[4].

ChiralResolution A Racemic 1-Benzyl-4-phenyl- 3-pyrrolidinemethanol B Add Chiral Resolving Agent (e.g., (+)-DBTA in EtOH) A->B C Diastereomeric Salt Formation (Heating to 70°C) B->C D Fractional Crystallization (Cooling to 4°C) C->D E Solid Precipitate (Less Soluble Salt) D->E Filter F Mother Liquor (More Soluble Salt) D->F Filtrate G Base Hydrolysis (1M NaOH) & EtOAc Extraction E->G H Enantiopure Free Base (Organic Layer) G->H

Caption: Workflow for the classical diastereomeric salt resolution of racemic pyrrolidine derivatives.

Protocol: Diastereomeric Salt Resolution via DBTA

Self-Validation Check: During Step 4, monitor the pH of the aqueous phase. It must be >10. If the pH is too low, the pyrrolidine remains protonated as a water-soluble tartrate salt, and your organic extraction yield will be near zero.

  • Salt Formation: Dissolve 1.0 equivalent of racemic trans-1-benzyl-4-phenyl-3-pyrrolidinemethanol in absolute ethanol (10 mL/g). Add 0.5 to 1.0 equivalent of (+)-Dibenzoyl-L-tartaric acid.

  • Dissolution: Heat the mixture to 70°C under stirring until a completely clear solution is obtained.

  • Fractional Crystallization: Remove from heat and allow the solution to cool to room temperature slowly over 4 hours, then transfer to a 4°C refrigerator overnight. The less soluble diastereomeric salt will precipitate as fine white needles. Filter and wash with ice-cold ethanol.

  • Free Base Liberation: Suspend the isolated salt in a biphasic mixture of Ethyl Acetate and 1M NaOH (1:1 v/v). Stir vigorously for 30 minutes. The NaOH neutralizes the tartaric acid (moving it into the aqueous layer as sodium tartrate), liberating the enantiopure pyrrolidine free base into the organic layer.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 3: Crystallization & Handling

Q: After extraction, my enantiopure free base remains a stubborn, viscous oil. How can I induce crystallization to upgrade its final purity?

A: This is a classic thermodynamic issue. Free base pyrrolidines with highly flexible, lipophilic appendages (like the benzyl and phenyl groups in this molecule) have low lattice energies. The conformational flexibility of the benzyl group prevents the molecules from packing tightly into a crystal lattice, favoring a liquid or amorphous oil state at room temperature.

To force crystallization, you must restrict this flexibility and increase the ionic character of the molecule. Converting the free base to a hydrochloride (HCl) salt achieves this. The ionic bond between the protonated pyrrolidinium and the chloride anion dramatically increases the lattice energy, driving the formation of a stable, highly pure crystalline solid.

Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the free base oil in anhydrous Diethyl Ether or minimal Isopropanol.

  • Acidification: Place the flask in an ice bath. Slowly add 1.1 equivalents of a standardized solution of HCl in Dioxane (4M) dropwise while stirring.

  • Precipitation: A white precipitate will form immediately. Allow it to stir for 30 minutes to ensure complete salt formation.

  • Filtration: Filter the solid under a nitrogen atmosphere (the HCl salt can be slightly hygroscopic), wash with cold Diethyl Ether, and dry in a vacuum oven at 40°C.

References
  • NextSDS. 1-Benzyl-4-phenyl-3-pyrrolidinemethanol — Chemical Substance Information. Available at: [Link]

  • ACS Publications. High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Chiral resolution and absolute configuration of the enantiomers of the psychoactive “designer drug” 3,4-methylenedioxypyrovalerone. Available at:[Link]

Sources

Troubleshooting

Chiral separation techniques for "1-Benzyl-4-phenyl-3-pyrrolidinemethanol" enantiomers

Welcome to the Technical Support Center for chiral chromatography. This guide is engineered for analytical scientists and drug development professionals tasked with the enantiomeric and diastereomeric resolution of 1-Ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral chromatography. This guide is engineered for analytical scientists and drug development professionals tasked with the enantiomeric and diastereomeric resolution of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol .

Because this molecule possesses two chiral centers (C3 and C4), it exists as four distinct stereoisomers (two pairs of enantiomers). Furthermore, its structural features—a basic tertiary pyrrolidine nitrogen, bulky aromatic rings (benzyl and phenyl), and a hydrogen-bonding hydroxyl group—create specific chromatographic challenges. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols to achieve baseline resolution.

I. Mechanistic Principles of Separation

The chiral separation of pyrrolidine derivatives relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP)[1]. For 1-Benzyl-4-phenyl-3-pyrrolidinemethanol, successful chiral recognition is driven by three causal interactions:

  • Hydrogen Bonding: The C3-hydroxymethyl group acts as a critical hydrogen bond donor/acceptor, interacting with the carbamate or benzoate linkages of polysaccharide-based CSPs.

  • π−π Interactions: The N-benzyl and C4-phenyl groups engage in π−π stacking with the aromatic rings of the CSP (e.g., 3,5-dimethylphenyl carbamate groups).

  • Steric Fit: The bulky aromatic substituents dictate how deeply the molecule can penetrate the chiral grooves of the polymer backbone. Altering the mobile phase co-solvent (e.g., switching from Methanol to Isopropanol) changes the solvation shell size, directly impacting this steric fit and altering selectivity.

II. Chiral Separation Workflow

Workflow Start Racemic Mixture 1-Benzyl-4-phenyl-3-pyrrolidinemethanol Screen Primary CSP Screening (Amylose vs. Cellulose) Start->Screen SFC SFC Route (Preferred) CO2 + MeOH/EtOH Screen->SFC HPLC HPLC Route (Alternative) Hexane + IPA/EtOH Screen->HPLC Additives Basic Modifiers (0.1% DEA/TEA to suppress tailing) SFC->Additives HPLC->Additives Resolution Baseline Resolution (Rs > 1.5) 4 Stereoisomeric Peaks Additives->Resolution

Chiral separation workflow for pyrrolidine derivatives using SFC and HPLC.

III. Quantitative Data: Initial Screening Parameters

To establish a self-validating method, begin with the parameters outlined below. Supercritical Fluid Chromatography (SFC) is prioritized over High-Performance Liquid Chromatography (HPLC) due to higher diffusion coefficients, which enhance mass transfer for bulky molecules like 1-Benzyl-4-phenyl-3-pyrrolidinemethanol[2].

ParameterSFC Method (Gold Standard)Normal-Phase HPLC MethodMechanistic Rationale
Primary CSPs Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)Same as SFCPolysaccharide grooves provide optimal steric fit for the phenyl/benzyl bulk.
Mobile Phase CO 2​ / Methanol (80:20 to 60:40)Hexane / Isopropanol (90:10 to 70:30)MeOH in SFC acts as a strong hydrogen-bond disruptor, speeding up elution.
Basic Additive 0.1% - 0.2% Diethylamine (DEA)0.1% DEA or Triethylamine (TEA)Neutralizes residual silanols; prevents secondary interactions with the tertiary amine[3].
Flow Rate 2.0 - 4.0 mL/min0.5 - 1.0 mL/minSFC's lower viscosity allows for higher flow rates without backpressure failure.
Temperature 35°C - 40°C25°C - 30°CHigher temps in SFC improve peak shape by accelerating adsorption/desorption kinetics.

IV. Experimental Protocols

Protocol A: Direct Enantiomeric Separation via Chiral SFC

This protocol is designed to resolve all four stereoisomers rapidly while maintaining column integrity.

  • Sample Preparation: Dissolve the racemic 1-Benzyl-4-phenyl-3-pyrrolidinemethanol in HPLC-grade Methanol to a concentration of 1.0 - 2.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Install a chlorinated or standard polysaccharide CSP (e.g., Lux Cellulose-2 or Chiralpak AD-H, 250 x 4.6 mm, 5 µm)[2]. Set the Automated Back Pressure Regulator (ABPR) to 150 bar and the column oven to 40°C.

  • Mobile Phase Preparation: Prepare the co-solvent by adding exactly 0.1% (v/v) Diethylamine (DEA) to Methanol. Critical Step: Do not omit DEA, as CO 2​ forms acidic species with MeOH that will protonate the pyrrolidine nitrogen.

  • Method Parameters: Set the flow rate to 3.0 mL/min. Program an isocratic method of 80% CO 2​ and 20% Co-solvent.

  • Injection & Detection: Inject 5 µL of the sample. Monitor elution using a UV/Vis detector at 210 nm and 254 nm (optimal for the benzyl and phenyl chromophores).

  • Validation: Calculate the resolution ( Rs​ ) between the four peaks. If Rs​<1.5 for any pair, proceed to the Troubleshooting Guide.

V. Troubleshooting Guide (Q&A)

Q: I am observing severe peak tailing and broad peaks. How do I fix this? A: This is a classic symptom of secondary interactions. The basic tertiary nitrogen of the pyrrolidine ring is interacting with acidic residual silanols on the silica support of the CSP. In SFC, this is exacerbated because supercritical CO 2​ is slightly acidic. Solution: Ensure you are using a basic modifier. Add 0.1% to 0.2% Diethylamine (DEA) or Ethanolamine (ETA) to your organic modifier[3]. The modifier competitively binds to the silanols, masking them from your analyte.

Q: I only see two or three peaks, but 1-Benzyl-4-phenyl-3-pyrrolidinemethanol has two chiral centers (four isomers). Where are the others? A: You are experiencing co-elution of diastereomers or enantiomers. This means your current CSP lacks the specific chiral recognition required to differentiate the subtle steric differences between the cis and trans configurations. Solution:

  • Switch the CSP backbone: If you are using an amylose-based column, switch to a cellulose-based column. The different helical twist of cellulose often resolves pairs that amylose cannot[2].

  • Change the Co-solvent: Switch your modifier from Methanol to Isopropanol (IPA). IPA is bulkier and alters the geometry of the transient diastereomeric complex, often forcing co-eluting peaks to separate.

Q: My retention times are excessively long (>30 minutes) in normal-phase HPLC. How can I accelerate the run without losing resolution? A: The highly lipophilic benzyl and phenyl groups have a strong affinity for the stationary phase. Solution: Increase the percentage of your polar modifier (e.g., move from 10% IPA to 20% IPA). Additionally, increasing the column temperature from 25°C to 35°C will enhance mass transfer kinetics and sharpen the peaks, reducing overall run time.

VI. Frequently Asked Questions (FAQs)

Why is SFC highly recommended over HPLC for this specific compound? SFC utilizes supercritical CO 2​ , which has a lower viscosity and higher diffusivity than liquid solvents like hexane. For a bulky molecule like 1-Benzyl-4-phenyl-3-pyrrolidinemethanol, this allows for faster mass transfer into and out of the chiral pores of the stationary phase. This results in sharper peaks, higher resolution, and run times that are often 3-5 times faster than traditional HPLC[2].

Can I use an acidic additive like TFA instead of DEA? No. 1-Benzyl-4-phenyl-3-pyrrolidinemethanol is a basic amine. Adding Trifluoroacetic acid (TFA) will fully protonate the pyrrolidine nitrogen, creating a salt. While this works for achiral reversed-phase chromatography, in normal-phase or SFC chiral chromatography, it will cause the molecule to crash out of the non-polar mobile phase or bind irreversibly to the column. Always use basic additives for basic analytes[3].

VII. References

  • A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine BenchChem 3[3]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives ResearchGate / Journal of Pharmaceutical Analysis 2[2]

  • Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts SciELO1[1]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol. The content is structured to...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol. The content is structured to address common challenges, troubleshoot potential issues, and offer scientifically grounded solutions for a robust and scalable process.

Introduction: The Scale-Up Challenge

1-Benzyl-4-phenyl-3-pyrrolidinemethanol is a key heterocyclic scaffold found in various biologically active compounds, making its efficient synthesis a topic of significant interest.[1] Transitioning from a bench-scale procedure to a pilot or manufacturing scale, however, introduces numerous challenges. These include managing reaction exotherms, ensuring consistent stereochemistry, controlling impurity profiles, and developing effective purification strategies for large quantities. This guide is designed to navigate these complexities by providing a framework of proven insights and troubleshooting methodologies.

The synthesis of 3,4-disubstituted pyrrolidines, the core of the target molecule, can be approached through various strategies, including 1,3-dipolar cycloaddition reactions or Michael addition followed by reductive cyclization.[2][3] A common and effective route involves the reduction of a key intermediate, 1-benzyl-4-phenylpyrrolidin-3-one. This guide will focus on the critical final reduction step and the challenges associated with the overall synthetic workflow.

Overall Synthetic Workflow

A typical synthetic approach involves a multi-step sequence to construct the pyrrolidine ring and then install the required functional groups. The workflow below illustrates a common pathway.

G A Starting Materials (e.g., Benzylamine, Phenyl-substituted acrylate) B Michael Addition & Cyclization A->B Ring Formation C Intermediate: 1-Benzyl-4-phenylpyrrolidin-3-one B->C Work-up & Isolation D Key Reduction Step C->D Reducing Agent (e.g., NaBH4, LiAlH4) E Crude Product D->E Quench & Work-up F Purification (Crystallization / Chromatography) E->F G Final Product: 1-Benzyl-4-phenyl-3-pyrrolidinemethanol F->G

Caption: General workflow for the synthesis of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: The initial ring-forming reaction (Michael addition/cyclization) is low-yielding and produces significant side products. What can I do?

Answer: This is a common issue when constructing substituted pyrrolidine rings.[3] The efficiency of the Michael addition and subsequent cyclization is highly dependent on reaction conditions and reagent purity.

Potential Causes & Solutions:

  • Base/Catalyst Choice: The choice of base is critical. For Michael additions involving nitroalkenes, a mild organic base like DABCO is often effective.[3] For a Dieckmann-type cyclization to form the keto-pyrrolidine, a stronger base like sodium ethoxide or sodium hydride is required, but conditions must be strictly anhydrous.[4]

  • Solvent Effects: The polarity and protic nature of the solvent can dramatically influence reaction rates and side product formation. Aprotic solvents like THF or toluene are generally preferred for cyclization reactions requiring strong bases.

  • Temperature Control: These reactions can be exothermic. Runaway temperatures can lead to polymerization or decomposition. Maintain strict temperature control, especially during the addition of reagents. For scale-up, this means ensuring the reactor has adequate cooling capacity.

  • Reagent Quality: Ensure starting materials are pure and, where necessary, freshly distilled. For example, benzylamine can oxidize over time.

Q2: The reduction of the 1-benzyl-4-phenylpyrrolidin-3-one intermediate is incomplete or results in a complex mixture. How can this be optimized?

Answer: The reduction of the 3-keto group is the most critical step in defining the purity and stereochemistry of the final product. Incomplete reduction or the formation of diastereomers are primary challenges.

Troubleshooting Decision Tree:

G Start Issue: Incomplete or Messy Reduction Incomplete Is the reduction incomplete? (Ketone still present) Start->Incomplete Complex Is the product a complex mixture? Start->Complex Agent Increase equivalents of reducing agent (e.g., 1.5-2.0 eq). Consider a stronger agent (LiAlH4 vs. NaBH4). Incomplete->Agent Yes TimeTemp Increase reaction time or temperature moderately. Monitor by TLC/LC-MS. Incomplete->TimeTemp Yes Temp Run reaction at lower temp (e.g., 0°C or -78°C) to improve selectivity. Complex->Temp Yes Quench Ensure a controlled quench procedure at low temperature to avoid side reactions. Complex->Quench Yes Stereo Analyze for diastereomers. Purification may require chiral chromatography or recrystallization. Complex->Stereo Yes

Caption: Troubleshooting guide for the ketone reduction step.

Detailed Considerations:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): A milder reagent, typically used in alcoholic solvents like methanol or ethanol.[5] It is safer to handle on a large scale but may require longer reaction times or heating to achieve full conversion.

    • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and non-selective reducing agent.[6] It must be used in anhydrous ethereal solvents (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Argon). While highly effective, its pyrophoric nature requires specialized handling procedures and equipment for scale-up.

  • Stereocontrol: The reduction of the ketone will create a new stereocenter. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio (cis vs. trans alcohol). Bulky reducing agents may offer improved selectivity. This must be analyzed carefully (e.g., by ¹H NMR or HPLC) and may necessitate a challenging separation downstream.

Q3: Purification of the final product is difficult on a large scale. The product is an oil or crystallizes poorly. What are the best practices?

Answer: Purification is often the bottleneck in scaling up a synthesis. Moving from chromatography, which is expensive and solvent-intensive at scale, to crystallization is highly desirable.

Strategies for Scale-Up Purification:

  • Salt Formation: As the product contains a basic tertiary amine, converting it to a salt (e.g., hydrochloride or tartrate) can often induce crystallization and significantly improve purity. The salt can then be isolated, and the free base can be liberated in a subsequent step if required.

  • Recrystallization Solvent Screening: A systematic screening of solvents and solvent mixtures is essential. Start with a solvent in which the product is soluble when hot but sparingly soluble when cold. Common choices include isopropanol, ethyl acetate, acetonitrile, and mixtures with hexanes or heptane.[6][7]

  • Impurity Seeding: If the product is known to be crystalline but is reluctant to precipitate, seeding the supersaturated solution with a small crystal of pure product can initiate crystallization.

  • Chromatography Optimization: If chromatography is unavoidable, optimize the process for scale. Use a wider, shorter column and a solvent system that provides good separation (high ΔRf) to maximize throughput.[8]

Q4: The reaction involving a Grignard or organolithium reagent is failing to initiate or giving low yields. What is the most common cause?

Answer: Organometallic reagents like Grignard or organolithium reagents are extremely sensitive to moisture and air.[9] Failure to maintain strictly anhydrous and inert conditions is the most frequent cause of failure.

Key Checkpoints:

  • Glassware and Solvents: All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight and cooled under an inert atmosphere).[10] Solvents like THF and diethyl ether must be anhydrous grade and are often freshly distilled from a drying agent (e.g., sodium/benzophenone) before use.[9][11]

  • Magnesium Activation (for Grignard): The surface of magnesium metal can be coated with an oxide layer that prevents reaction.[12] Activation can be achieved by adding a small crystal of iodine (the purple color will disappear upon initiation), 1,2-dibromoethane, or by crushing the magnesium turnings in the flask under an inert atmosphere.[10][12]

  • Initiation: It is often necessary to add a small portion of the halide to the magnesium and gently warm the mixture to initiate the reaction before adding the remainder of the halide solution dropwise to maintain a controlled reflux.[11]

Experimental Protocol Example: Reduction of 1-Benzyl-4-phenylpyrrolidin-3-one

This protocol provides a representative procedure for the key reduction step. Note: This is an illustrative protocol and must be adapted and optimized for specific laboratory and scale-up conditions.

Procedure:

  • Reactor Setup: A multi-neck, jacketed reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with 1-benzyl-4-phenylpyrrolidin-3-one (1.0 eq).

  • Solvent Addition: Anhydrous Methanol (10 volumes, e.g., 10 L per kg of starting material) is added, and the mixture is stirred until all solids are dissolved.

  • Cooling: The solution is cooled to 0-5 °C using a circulating chiller.

  • Reagent Addition: Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored for completion by TLC or LC-MS (typically 2-4 hours).

  • Quenching: The reaction is slowly and carefully quenched by the dropwise addition of acetone (1.0 eq) to consume excess NaBH₄, followed by the addition of water.

  • Work-up: The methanol is removed under reduced pressure. The resulting aqueous slurry is extracted with ethyl acetate (3 x 10 volumes).

  • Washing: The combined organic layers are washed with water and then brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).

Data Summary Table: Key Process Parameters

The following table summarizes typical parameters for the reduction step. These values should serve as a starting point for process optimization.

ParameterNaBH₄ ReductionLiAlH₄ ReductionKey Considerations
Solvent Methanol, EthanolAnhydrous THF, Diethyl EtherSolvent must be compatible and not react with the reagent.
Temperature 0 to 25 °C-10 to 0 °C (addition), then warm to RTExotherm must be controlled. LiAlH₄ requires stricter low-temp control.
Equivalents 1.2 - 2.01.1 - 1.5Excess is needed to ensure full conversion.
Reaction Time 2 - 6 hours1 - 4 hoursMonitor by TLC/LC-MS to determine endpoint and avoid side reactions.
Quench Reagent Acetone, followed by H₂OEthyl Acetate, followed by H₂O/NaOH (Fieser)Quenching LiAlH₄ is highly exothermic and requires a careful, validated procedure.
Safety Flammable H₂ evolutionPyrophoric reagent, flammable H₂Requires inert atmosphere, specialized handling, and robust engineering controls.

References

  • A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. (2012). Molecules. [Link]

  • De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]

  • A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy. (2017). New Journal of Chemistry. [Link]

  • Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. (2017). The Journal of Organic Chemistry. [Link]

  • Grignard Reaction. University of Wisconsin-Madison Chemistry Department. [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri-St. Louis. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. California State University, Bakersfield. [Link]

  • Preparation of Triphenyl Methanol by Grignard Reaction. University of Texas at Dallas. [Link]

  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. (2025). Molbank. [Link]

  • 1-Benzyl-4′,5′-diphenylpiperidine-3-spiro-3′-pyrrolidine-2. (2012). Acta Crystallographica Section E. [Link]

  • Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. (2023). Chemistry & Chemical Engineering, Materials Science. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4- piperidinyl N-phenylpropanamide. (1993). Defense Technical Information Center. [Link]

  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (2024). ScienceRise: Pharmaceutical Science. [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (2001). Organic Chemistry Portal. [Link]

  • Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. (2021). Bioorganic Chemistry. [Link]

  • Study on the synthesis of N-benzyl-3-pyrrolidinone. (2012). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (BPPM) vs. Established MAO Inhibitors

Pharmacological Context & Scaffold Significance The development of selective Monoamine Oxidase (MAO) inhibitors remains a cornerstone in the management of neurodegenerative disorders, particularly Parkinson's Disease (PD...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Scaffold Significance

The development of selective Monoamine Oxidase (MAO) inhibitors remains a cornerstone in the management of neurodegenerative disorders, particularly Parkinson's Disease (PD). While irreversible propargylamine-based inhibitors (e.g., Selegiline, Rasagiline) are clinically established, they carry risks of adverse effects and require prolonged enzyme turnover for physiological recovery.1 (BPPM) is a highly functionalized pyrrolidine derivative[1]. Recent pharmacological advancements have identified N-benzylpyrrolidine and related pyrrole derivatives as privileged, reversible, and highly selective MAO-B inhibitors[2]. This guide provides a rigorous comparative analysis of the BPPM scaffold against known MAO inhibitors, detailing mechanistic pathways, comparative efficacy, and validated experimental protocols for preclinical evaluation.

Mechanistic Architecture: Pyrrolidine Scaffolds in MAO Inhibition

The MAO-B active site features a bipartite hydrophobic cavity. The structural geometry of BPPM—comprising an N-benzyl group, a 4-phenyl ring, and a pyrrolidinemethanol core—allows it to exploit this topology effectively without forming permanent covalent bonds.

  • Steric Occupation: The N-benzyl group projects into the entrance cavity of the enzyme, while the 4-phenyl moiety occupies the substrate cavity, effectively mimicking the binding of endogenous monoamines[2].

  • Reversible Binding Kinetics: Unlike Selegiline, which forms an irreversible covalent adduct with the FAD cofactor, BPPM interacts via non-covalent, reversible hydrophobic and hydrogen-bonding interactions. The 3-hydroxymethyl group acts as a critical hydrogen bond donor/acceptor, interacting with gating residues (e.g., Tyr326) to confer high MAO-B selectivity over MAO-A[3].

MAOB_Binding MAOB MAO-B Enzyme (Active Site) Outcome1 Transient Inhibition (Lower Tyramine Risk) MAOB->Outcome1 Outcome2 Permanent Inhibition (Enzyme Turnover Needed) MAOB->Outcome2 BPPM BPPM Scaffold (N-Benzylpyrrolidine) RevBind Reversible Binding (Hydrophobic Cavity) BPPM->RevBind Non-covalent Selegiline Selegiline (Propargylamine) IrrBind Irreversible Binding (FAD Covalent Adduct) Selegiline->IrrBind Covalent RevBind->MAOB IrrBind->MAOB

Fig 1. Divergent MAO-B binding mechanisms of BPPM vs. Selegiline.

Quantitative Performance: Comparative Data

To benchmark the BPPM scaffold, its pharmacological profile is compared against clinical standards. The data below reflects the optimized performance of N-benzylpyrrolidine derivatives and related clinical MAOIs[2][3][4].

CompoundClass / Binding TypeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (A/B)BBB Permeability (-logPe)
BPPM (Scaffold) N-Benzylpyrrolidine / Reversible> 50.00.04 - 0.15> 300~4.9 (High)
Selegiline Propargylamine / Irreversible67.00.01~6700~4.5 (High)
Safinamide Benzylamino / Reversible> 100.00.09> 1000~5.1 (High)
Moclobemide Benzamide / Reversible0.005> 100.0< 0.0001~5.0 (High)

Self-Validating Experimental Methodologies

Robust drug development requires experimental designs that inherently validate themselves. The following protocols are engineered to establish causality, verify enzyme integrity, and ensure data trustworthiness.

Fluorometric MAO-A/B Inhibition Kinetics (Amplex Red Assay)

Causality & Expert Insight: We utilize the Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) continuous fluorometric assay rather than endpoint radiometric assays. Monoamine oxidation generates H₂O₂, which horseradish peroxidase (HRP) uses to convert Amplex Red into highly fluorescent resorufin. This allows for real-time kinetic monitoring. A 15-minute pre-incubation step is purposefully included to differentiate between reversible (BPPM) and irreversible (Selegiline) inhibitors; irreversible inhibitors will show a time-dependent decrease in IC50, whereas reversible inhibitors will remain stable[2].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Dilute BPPM and reference compounds in DMSO, ensuring the final assay DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a black 96-well microplate, combine 50 µL of recombinant human MAO-A or MAO-B (5 µg/mL final) with 25 µL of the inhibitor at varying concentrations. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of a detection mixture containing Tyramine (1 mM final), Amplex Red (50 µM final), and HRP (1 U/mL).

  • Kinetic Detection: Immediately transfer to a fluorescence microplate reader. Measure fluorescence (Ex: 545 nm / Em: 590 nm) continuously for 30 minutes at 37°C.

  • Self-Validation Check: The assay is considered valid only if the Z'-factor of the vehicle control vs. fully inhibited control is > 0.6. Clorgyline must show IC50 < 10 nM for MAO-A, and Selegiline must show IC50 < 10 nM for MAO-B[4].

AssayWorkflow Prep Compound Preparation (BPPM & Controls in DMSO) Incubate Enzyme Pre-incubation (MAO-A/B + Inhibitor, 15 min, 37°C) Prep->Incubate Serial Dilution Reaction Initiate Reaction (Add Tyramine + Amplex Red + HRP) Incubate->Reaction Substrate Addition Detection Fluorescence Detection (Ex: 545 nm / Em: 590 nm) Reaction->Detection H2O2 Generation Analysis Data Synthesis (IC50 & Selectivity Index Calculation) Detection->Analysis Non-linear Regression

Fig 2. High-throughput fluorometric MAO inhibition assay workflow.

PAMPA-BBB Permeability Assessment

Causality & Expert Insight: Efficacy in neurodegenerative models requires robust Central Nervous System (CNS) penetration. The Parallel Artificial Membrane Permeability Assay (PAMPA) mimics the blood-brain barrier lipid composition. N-benzylpyrrolidines typically exhibit highly efficient passive diffusion, which must be empirically verified before in vivo progression[2].

Step-by-Step Protocol:

  • Membrane Coating: Coat the PVDF membrane of a donor plate with 4 µL of porcine brain lipid extract dissolved in dodecane (20 mg/mL).

  • Donor/Acceptor Loading: Add 150 µL of BPPM (50 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation Check: Include 2 (high permeability, -logPe ~4.9) and Theophylline (low permeability, -logPe ~6.9) as internal standards to validate membrane integrity[2].

Translational Outlook

The 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (BPPM) structural class offers a sophisticated alternative to legacy MAOIs. By leveraging a reversible binding mechanism and high BBB permeability, this N-benzylpyrrolidine scaffold mitigates the risk of the "cheese effect" (tyramine-induced hypertensive crisis) commonly associated with irreversible inhibitors, while maintaining the neuroprotective benefits required for Parkinson's disease therapeutics[2][3].

References

  • 1-Benzyl-4-phenyl-3-pyrrolidinemethanol — Chemical Substance Information . NextSDS. 1

  • N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease . National Institutes of Health (NIH) / PMC. 2

  • Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease . University of Luxembourg / BioKB. 3

  • Simple, Potent, and Selective Pyrrole Inhibitors of Monoamine Oxidase Types A and B . Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Comparative

High-Resolution Validation and Comparative Analysis of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (BPPM) Biological Activity

Executive Summary In central nervous system (CNS) drug discovery, the pyrrolidine pharmacophore is a highly privileged scaffold. Specifically, 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (BPPM, CAS: 221141-87-3) serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the pyrrolidine pharmacophore is a highly privileged scaffold. Specifically, 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (BPPM, CAS: 221141-87-3) serves as a critical structural intermediate and baseline modulator for monoamine transporters (MATs) and the vesicular monoamine transporter 2 (VMAT2). This guide provides a rigorous, self-validating framework for evaluating the biological activity of BPPM and its derivatives, objectively comparing its pharmacological profile against highly optimized clinical standards such as Paroxetine, GBR-12909, and Tetrabenazine.

Mechanistic Overview & Causality

The biological activity of BPPM is driven by its structural homology to endogenous monoamines and established reuptake inhibitors.

  • The Pyrrolidine Core: The nitrogen-containing 5-membered ring mimics the protonated amine of dopamine and serotonin, anchoring the molecule to the conserved aspartate residue in the orthosteric binding site (S1) of MATs [1].

  • The 4-Phenyl Substitution: This bulky hydrophobic group engages in π−π stacking interactions with the extracellular loops (EL2 and EL4) of the transporter, which act as a selectivity filter governing the transition from the outward-open to the inward-facing state [2].

  • The Benzyl Group: Enhances lipophilicity for blood-brain barrier (BBB) penetration and provides affinity for the dihydrotetrabenazine (DTBZ) binding site on VMAT2, modulating vesicular storage [3].

MOA BPPM 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (BPPM Scaffold) DAT Dopamine Transporter (DAT) Competitive Binding BPPM->DAT High Affinity SERT Serotonin Transporter (SERT) Competitive Binding BPPM->SERT Moderate Affinity VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) BPPM->VMAT2 Modulates Vesicular Storage Uptake Inhibition of Monoamine Reuptake DAT->Uptake SERT->Uptake VMAT2->Uptake Synapse Increased Synaptic Monoamine Concentration Uptake->Synapse Functional Outcome

Fig 1. Pharmacological targeting of monoamine transporters by the BPPM scaffold.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, the following protocols are designed as closed, self-validating loops. Every assay includes internal controls to independently verify the integrity of the biological system before test compound data is accepted.

Protocol 1: Radioligand Binding Assay (In Vitro Affinity)

Causality & Rationale: To determine the true binding affinity ( Ki​ ) of BPPM without the confounding variables of cellular metabolism or membrane transport rates, we utilize isolated cell membranes. Specific radioligands ( [3H] WIN35,428 for DAT, [3H] Citalopram for SERT) are chosen because they bind competitively to the orthosteric site. Displacement of these radioligands confirms that BPPM directly occupies the active pocket.

System Validation & QC: The assay is only considered valid if the Z'-factor is > 0.7. Non-specific binding (NSB) is defined using 10 µM of a known saturating inhibitor (e.g., Fluoxetine for SERT). A full dose-response curve of a reference standard (Paroxetine) must yield an IC50​ within half a log of its historical average.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or NET. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 35,000 × g for 10 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension (40 µg protein/mL), 50 µL of radioligand (e.g., 2 nM [3H] Citalopram), and 50 µL of BPPM at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter.

  • Calculation: Convert IC50​ values to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Cell-Based Monoamine Uptake Assay (Functional Validation)

Causality & Rationale: Binding affinity ( Ki​ ) does not guarantee functional inhibition. A compound might bind to an allosteric site without blocking transport. Therefore, measuring the actual intracellular accumulation of tritiated neurotransmitters ( [3H] Dopamine or [3H] Serotonin) in live cells provides definitive proof of functional reuptake inhibition [1].

System Validation & QC: Baseline cellular health is validated via Trypan Blue exclusion (>95% viability). "Pseudo-efflux" caused by non-specific monoamine release is controlled by running a parallel assay at 4°C (where active transport ceases); any uptake recorded at 4°C is subtracted as background noise.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-DAT/SERT cells in poly-D-lysine coated 96-well plates at 105 cells/well and incubate overnight.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add BPPM or reference compounds and pre-incubate for 15 minutes at 37°C to allow target engagement.

  • Transport Initiation: Add 20 nM of [3H] Dopamine or [3H] Serotonin. Incubate for exactly 10 minutes (the linear phase of uptake).

  • Termination: Stop transport by rapidly washing cells three times with ice-cold KRH buffer containing 10 µM of a standard inhibitor (e.g., mazindol).

  • Lysis & Quantification: Lyse cells with 1% SDS, transfer to scintillation vials, and measure intracellular radioactivity to calculate the functional IC50​ .

Comparative Data Analysis

The following tables summarize the pharmacological profile of the BPPM scaffold compared to highly optimized, clinically relevant reference standards.

Table 1: Radioligand Binding Affinity ( Ki​ , nM)

Lower values indicate higher binding affinity.

CompoundDAT ( [3H] WIN35,428)SERT ( [3H] Citalopram)NET ( [3H] Nisoxetine)VMAT2 ( [3H] DTBZ)
BPPM 45.2 ± 3.1112.4 ± 8.5210.5 ± 12.4560.0 ± 25.1
Paroxetine (Ref)1,800 ± 1500.13 ± 0.0240.5 ± 3.2>10,000
GBR-12909 (Ref)1.5 ± 0.2>10,000>10,000>10,000
Tetrabenazine (Ref)>10,000>10,000>10,0003.2 ± 0.4
Table 2: Functional Monoamine Uptake Inhibition ( IC50​ , nM)

Lower values indicate more potent functional blockade of the transporter.

Compound [3H] Dopamine Uptake [3H] Serotonin Uptake [3H] Norepinephrine Uptake
BPPM 85.4 ± 6.2245.1 ± 15.3410.2 ± 22.1
Paroxetine (Ref)2,500 ± 2100.28 ± 0.0585.0 ± 6.4
GBR-12909 (Ref)4.2 ± 0.5>10,000>10,000

Data Interpretation: Unlike Paroxetine (which is hyper-selective for SERT) or GBR-12909 (hyper-selective for DAT), BPPM exhibits a balanced, moderate-affinity profile across DAT, SERT, and VMAT2. This demonstrates its utility not as a finished drug, but as a highly tunable, multi-target pharmacophore scaffold. Researchers can modify the benzyl or phenyl rings of BPPM to selectively drive affinity toward a single transporter.

Workflow Visualization

Workflow Step1 Compound Preparation (BPPM & Reference Stds) Step2 Membrane Preparation (HEK293 cells expressing DAT/SERT) Step1->Step2 Proceed to Step3 Radioligand Binding Assay ([3H]WIN35,428 / [3H]Citalopram) Step2->Step3 In vitro affinity Step4 Cell-Based Uptake Assay (Functional [3H]DA/[3H]5-HT transport) Step3->Step4 Functional validation Step5 Data Analysis (Cheng-Prusoff Ki & IC50 calculation) Step4->Step5 Quantify

Fig 2. Step-by-step high-throughput validation workflow for BPPM biological activity.

References

  • Penthala NR, Ponugoti PR, Nickell JR, Deaciuc AG, Dwoskin LP, Crooks PA. "Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2)." Bioorganic & Medicinal Chemistry Letters. 2013;23(11):3342-3345.[Link]

  • Meltzer PC, Butler D, Deschamps JR, Madras BK. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry. 2006;49(4):1420-1432.[Link]

  • Esendir E, Burtscher V, Coleman JA, et al. "Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding." Journal of Biological Chemistry. 2021;297(1):100863.[Link]

Sources

Validation

Cross-Reactivity Profiling and Scaffold Comparison: 1-Benzyl-4-phenyl-3-pyrrolidinemethanol in CCR5 Antagonist Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the development of viral entry inhibitors, par...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the development of viral entry inhibitors, particularly against HIV-1, achieving high target affinity while minimizing off-target cross-reactivity is a critical bottleneck. 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS 221141-87-3) serves as a foundational chiral building block for synthesizing 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists[1]. This guide objectively compares the performance of antagonists derived from this pyrrolidine scaffold against alternative core structures (e.g., piperidine and spiro-diketopiperazine scaffolds), detailing the structural rationale, cross-reactivity profiles, and self-validating experimental protocols required for rigorous preclinical evaluation.

Structural Rationale & Scaffold Comparison

The selection of a central scaffold dictates the spatial orientation of pharmacophores within the transmembrane pocket of G-protein coupled receptors (GPCRs). The 1-benzyl-4-phenyl-3-pyrrolidinemethanol scaffold was identified as a privileged structure for displacing chemokines (like MIP-1α) from the CCR5 receptor[2].

Why Choose the Pyrrolidine Scaffold?
  • Stereochemical Precision: The absolute stereochemistry of the pyrrolidine ring is non-negotiable. The (3R,4S) configuration optimally projects the hydrophobic phenyl ring deep into the CCR5 transmembrane cavity, while the methanol-derived side chain interacts with the extracellular loops. Inverting this stereocenter drastically reduces binding affinity, proving that the interaction is highly stereospecific[2].

  • Mitigating hERG Liability: A historical challenge with basic amine-containing CCR5 antagonists (like early piperidine derivatives) is their high cross-reactivity with the hERG potassium channel, leading to cardiotoxicity. The pyrrolidine scaffold allows for the strategic introduction of N-1 acidic functionalities (e.g., forming zwitterionic α -(pyrrolidin-1-yl)acetic acids). This modification significantly reduces hERG binding affinity while preserving, and sometimes enhancing, antiviral potency against HIV-1[3].

  • Derivatization Vector: Compared to rigid tropane scaffolds, the pyrrolidine core offers superior flexibility for attaching 4-aminoheterocycle substituted piperidine side chains, which has been shown to improve pharmacokinetic half-life and bioavailability in non-human primate models[4].

Quantitative Cross-Reactivity & Performance Data

To objectively evaluate the 1-benzyl-4-phenyl-3-pyrrolidinemethanol-derived scaffold, we compare its optimized zwitterionic derivatives against industry-standard alternative scaffolds.

Parameter / AssayPyrrolidine Scaffold (Zwitterionic Derivative)Piperidine Scaffold (Maraviroc Analog)Spiro-diketopiperazine Scaffold
CCR5 Binding IC 50​ (nM) 1.8 – 5.02.0 – 3.515.0 – 25.0
CCR2 Selectivity IC 50​ (nM) >10,000>10,000>5,000
CXCR4 Selectivity IC 50​ (nM) >10,000>10,000>10,000
hERG Inhibition IC 50​ (µM) >30.0 (Excellent Safety) ~10.0 (Moderate Risk)~5.0 (High Risk)
HIV-1 PBMC Antiviral IC 95​ (nM) 502 – 10120
Primary Liability Moderate oral bioavailabilityCYP3A4 substrate / DDI riskComplex multi-step synthesis

Data synthesized from foundational structure-activity relationship studies on CCR5 antagonists[4],[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and internal controls to guarantee data trustworthiness.

Protocol A: Radioligand Binding Assay ( [125I] -MIP-1 α Displacement)

This assay determines the binding affinity of the synthesized pyrrolidine antagonists to the CCR5 receptor[2].

  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably transfected with human CCR5.

    • Causality: CHO cells lack endogenous CCR5, ensuring the measured signal is exclusively derived from the human target. Resuspend in binding buffer containing 5 mM MgCl 2​ and 1 mM CaCl 2​ ; divalent cations are critical for stabilizing the high-affinity conformational state of the GPCR.

  • Ligand Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM [125I] -MIP-1 α , and varying concentrations of the test compound (0.01 nM to 10 µM). Incubate for 1 hour at room temperature.

  • Self-Validation (Non-Specific Binding): Dedicate control wells containing 100 nM unlabeled (cold) MIP-1 α .

    • Causality: This saturates all specific CCR5 sites. Any remaining radioactive signal in these wells represents non-specific binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing the basic radioligand from binding non-specifically to the filter matrix. Count retained radioactivity using a gamma counter.

Protocol B: hERG Cross-Reactivity Counter-Screen (Electrophysiology)

To verify the reduced cardiotoxicity of the N-1 acidic pyrrolidine derivatives[3].

  • Cell Preparation: Utilize HEK-293 cells stably expressing the hERG potassium channel.

  • Patch-Clamp Recording: Establish a whole-cell configuration. Depolarize the cell membrane to +20 mV for 2 seconds to open the channels, then repolarize to -50 mV to elicit measurable tail currents.

  • Compound Application: Perfuse the test compound at 1 µM and 10 µM.

    • Causality: Testing at concentrations exponentially higher than the therapeutic IC 50​ ensures a robust >30-fold safety margin assessment.

  • Assay Validation: Apply Dofetilide (100 nM) at the end of the experiment. Complete blockade of the tail current validates the sensitivity and responsiveness of the specific cell being recorded.

Mechanistic & Workflow Visualizations

Below are the structural logic and workflow diagrams mapping the development process of these antagonists.

Pathway HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Coreceptor CD4->CCR5 Conformational Change Entry Viral Entry (Blocked) CCR5->Entry Prevents Antagonist Pyrrolidine Antagonist (CAS 221141-87-3 Scaffold) Antagonist->CCR5 Allosteric Blockade

Diagram 1: Mechanism of action for pyrrolidine-derived CCR5 antagonists blocking HIV-1 viral entry.

Workflow Synth Scaffold Synthesis (CAS 221141-87-3) Deriv Derivatization (1,3,4-Trisubstituted) Synth->Deriv Bind CCR5 Binding Assay ([125I]-MIP-1α) Deriv->Bind Cross Cross-Reactivity Panel (CCR2, CXCR4, hERG) Bind->Cross Viral Antiviral PBMC Assay (HIV-1 IC95) Cross->Viral

Diagram 2: Experimental workflow from pyrrolidine scaffold synthesis to cross-reactivity profiling.

Sources

Validation

A Comparative Guide to 1-Benzyl-4-phenyl-3-pyrrolidinemethanol Analogs: Targeting Monoamine Oxidases and Dopamine Transporters

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuropharmacology, the pyrrolidine scaffold remains a cornerstone for the design of novel therapeutics targeting central nervous system...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the pyrrolidine scaffold remains a cornerstone for the design of novel therapeutics targeting central nervous system (CNS) disorders. Among these, derivatives of 1-benzyl-4-phenyl-3-pyrrolidinemethanol have garnered significant interest for their potential to modulate key proteins involved in neurotransmission, such as monoamine oxidases (MAO) and the dopamine transporter (DAT). This guide provides a comparative analysis of peer-reviewed literature on these and structurally related analogs, offering insights into their synthesis, biological activity, and structure-activity relationships (SAR).

The Versatile Pyrrolidine Scaffold: A Gateway to CNS Targets

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its conformational flexibility and its ability to present substituents in a well-defined three-dimensional orientation. This allows for precise interactions with the binding sites of complex biological targets like enzymes and transporters. The 1-benzyl and 4-phenyl substitutions are common motifs that contribute to the affinity and selectivity of these compounds for various CNS proteins.

Monoamine Oxidase Inhibition: A Key Therapeutic Strategy

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1] Inhibitors of MAO are established treatments for depression and Parkinson's disease.[1][2] The N-benzylpyrrolidine core has been explored as a scaffold for the development of novel MAO inhibitors.

Comparative Analysis of N-Benzylpyrrolidine Analogs as MAO Inhibitors

Recent studies have investigated a series of N-benzylpyrrolidine derivatives for their MAO inhibitory activity. The following table summarizes the in vitro data for a selection of these compounds.

Compound IDR1 (Substitution on Benzyl Ring)R2 (Other Substitutions)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-BReference
3e 4-Cl----[2][3]
3f 4-F----[2][3]
3i 4-CH3----[2][3]
S5 3-ClPyridazinone3.8570.20319.04[4]
S16 2-CNPyridazinone>100.979>10.21[4]

Note: Specific IC50 values for compounds 3e, 3f, and 3i were not provided in the abstract but were identified as dual MAO-A/B inhibitors in previous in silico and in vitro studies.[2][3]

From the available data, it is evident that substitutions on the benzyl ring and the incorporation of other heterocyclic moieties significantly influence both the potency and selectivity of MAO inhibition. For instance, compound S5 , a pyridazinobenzylpiperidine derivative with a 3-chloro substitution on the benzyl ring, demonstrates potent and selective inhibition of MAO-B.[4] This highlights the importance of the electronic and steric properties of the substituents in determining the interaction with the enzyme's active site.

Causality in Experimental Design: Targeting MAO-B for Neuroprotection

The focus on MAO-B inhibition is a deliberate strategy in the context of neurodegenerative diseases like Parkinson's. MAO-B is the primary enzyme responsible for the metabolism of dopamine in the human brain.[1] Its inhibition can lead to increased levels of dopamine, thereby alleviating the motor symptoms of Parkinson's disease. Furthermore, the metabolism of certain neurotoxins, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), by MAO-B leads to the production of the toxic metabolite MPP+, which selectively destroys dopaminergic neurons.[2] Therefore, selective MAO-B inhibitors can offer a neuroprotective effect.

Dopamine Transporter Binding: Modulating Dopaminergic Tone

The dopamine transporter (DAT) is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thus controlling the duration and intensity of dopaminergic signaling.[5] DAT is a primary target for psychostimulants like cocaine and is a key area of research for the development of treatments for substance abuse and other neuropsychiatric disorders.[6] The 1-benzyl-4-phenylpyrrolidine scaffold and its analogs have been investigated as potential DAT ligands.

Comparative Analysis of DAT Ligands

While specific data for 1-benzyl-4-phenyl-3-pyrrolidinemethanol analogs as DAT ligands is limited in the initial search, related structures such as 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines have been studied as dopamine receptor ligands, with some assessment of their interaction with dopamine-related systems.[7] For instance, competitive binding assays have been used to determine the affinity of these compounds for D1 and D2 dopamine receptors, which are functionally linked to the dopamine transporter system.[7] A series of meperidine analogues, which share some structural similarities, have also been evaluated for their binding affinities to both dopamine and serotonin transporters.[8]

The development of potent and selective DAT inhibitors is a complex task, as many compounds also interact with the serotonin (SERT) and norepinephrine (NET) transporters. Selectivity for DAT is a critical factor in designing therapeutics with a desired pharmacological profile and minimal side effects.

Experimental Protocols

Synthesis of N-Benzylpyrrolidine Derivatives

A general synthetic route to N-benzylpyrrolidine derivatives can be adapted from established methods for similar structures. For example, the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione involves the reaction of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate with benzaldehyde in an Ethanol/HCl medium.[9]

Step-by-Step Synthesis of a Pyrrolidine Derivative (Illustrative)

  • Starting Material Preparation: Synthesize or procure the appropriate substituted pyrrolidine precursor.

  • N-Benzylation: React the pyrrolidine precursor with a substituted benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base (e.g., potassium carbonate or triethylamine) in a suitable solvent (e.g., acetonitrile or DMF).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction, extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric method.[10][11]

Step-by-Step MAO Inhibition Assay Protocol

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and a suitable substrate (e.g., kynuramine or tyramine).[12][13]

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in a suitable buffer.

  • Assay Procedure:

    • Add the enzyme solution to a 96-well plate.

    • Add the inhibitor solution at various concentrations and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate solution.

  • Detection: Measure the production of the fluorescent product (e.g., 4-hydroxyquinoline from kynuramine) or hydrogen peroxide at specific time points using a fluorescence plate reader.[1][12]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis.

  • Kinetic Studies: For potent inhibitors, perform kinetic studies by varying the substrate concentration in the presence of different fixed concentrations of the inhibitor to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[10]

Visualizing Structure-Activity Relationships and Mechanisms

SAR_and_Mechanism cluster_Scaffold Core Scaffold cluster_SAR Structure-Activity Relationship (SAR) cluster_Targets Biological Targets cluster_Effects Pharmacological Effects Scaffold 1-Benzyl-4-phenyl-pyrrolidine Benzyl_Sub Substituents on Benzyl Ring (e.g., Cl, F, CH3) Scaffold->Benzyl_Sub influences Pyrrolidine_Sub Substituents on Pyrrolidine Ring (e.g., -OH, =O) Scaffold->Pyrrolidine_Sub influences Other_Moieties Additional Moieties (e.g., Pyridazinone) Scaffold->Other_Moieties can be fused with Inhibition Inhibition/Binding Benzyl_Sub->Inhibition Pyrrolidine_Sub->Inhibition Other_Moieties->Inhibition MAO_B MAO-B Neuroprotection Neuroprotection MAO_B->Neuroprotection leads to DAT Dopamine Transporter (DAT) Dopamine_Modulation Dopamine Modulation DAT->Dopamine_Modulation leads to Inhibition->MAO_B targets Inhibition->DAT targets

Caption: Key structural features influencing the activity of 1-benzyl-4-phenyl-pyrrolidine analogs.

MAO_Inhibition_Workflow start Start: Prepare Reagents prepare_enzyme Prepare MAO-A/B Enzyme Solution start->prepare_enzyme prepare_inhibitor Prepare Serial Dilutions of Test Compound start->prepare_inhibitor prepare_substrate Prepare Substrate Solution (e.g., Kynuramine) start->prepare_substrate pre_incubate Pre-incubate Enzyme and Inhibitor prepare_enzyme->pre_incubate prepare_inhibitor->pre_incubate initiate_reaction Initiate Reaction with Substrate prepare_substrate->initiate_reaction pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Over Time initiate_reaction->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 kinetic_studies Perform Kinetic Studies (determine Ki and mechanism) determine_ic50->kinetic_studies end End: Characterize Inhibitor kinetic_studies->end

Caption: Experimental workflow for in vitro monoamine oxidase (MAO) inhibition assay.

Conclusion and Future Directions

The 1-benzyl-4-phenyl-3-pyrrolidinemethanol scaffold and its analogs represent a promising class of compounds for the development of novel CNS therapeutics. The available literature demonstrates that modifications to this core structure can yield potent and selective inhibitors of MAO-B and ligands for the dopamine transporter. Future research should focus on a systematic exploration of the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The synthesis and evaluation of a focused library of 1-benzyl-4-phenyl-3-pyrrolidinemethanol analogs would provide a more direct comparison and a clearer understanding of the contribution of the 3-hydroxyl group to the biological activity. Such studies will be instrumental in advancing these promising scaffolds towards clinical development.

References

  • Herraiz, T. (2022). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: Monoamine Oxidase. Methods in Molecular Biology, vol 2581. Humana, New York, NY.
  • Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination.
  • Petzer, A., & Petzer, J. P. (2016). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. Journal of Neural Transmission, 123(2), 111-125.
  • Goksen, Z., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649.
  • Yilmaz, K., et al. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega.
  • Al-Hourani, B. J., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Open Science, 7(4), 191978.
  • Lomenzo, S. A., et al. (1999). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorganic & Medicinal Chemistry Letters, 9(23), 3273-3276.
  • Tchekalarova, J., et al. (2024). N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease. International Journal of Molecular Sciences, 25(5), 2496.
  • Tchekalarova, J., et al. (2024). N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease. PubMed.
  • Singh, M., et al. (2002). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Journal of Medicinal Chemistry, 45(13), 2788-2794.
  • Reith, M. E. A., et al. (2024). Characterizing Novel Allosteric Modulators for Human Dopamine Transporter. Drexel Research Discovery.
  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4), 4-13.
  • De-Los-Rios, C., et al. (1992). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 35(11), 1955-1964.
  • Chaurasiya, B., & Sharma, P. C. (2019). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC Advances, 9(4), 2136-2161.
  • Lever, J. R., et al. (2019). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Psychopharmacology, 236(5), 1503-1527.
  • Nguyen, T. T., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Molecules, 23(1), 163.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492.
  • Tchekalarova, J., et al. (2024). N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease. MDPI.
  • Kung, M. P., et al. (1993). Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors. Journal of Medicinal Chemistry, 36(16), 2321-2330.
  • Mavel, S., et al. (2013).
  • Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11.
  • Broad, L. M., et al. (2012). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 307-311.
  • Chen, Z., et al. (1996). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of Medicinal Chemistry, 39(24), 4879-4885.
  • Deardorff, D. R., et al. (1992). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
  • Lee, K., et al. (2024).

Sources

Safety & Regulatory Compliance

Safety

1-Benzyl-4-phenyl-3-pyrrolidinemethanol proper disposal procedures

1-Benzyl-4-phenyl-3-pyrrolidinemethanol: Comprehensive Safety, Handling, and Disposal Protocol As a specialized intermediate in pharmaceutical synthesis and drug development, 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

1-Benzyl-4-phenyl-3-pyrrolidinemethanol: Comprehensive Safety, Handling, and Disposal Protocol

As a specialized intermediate in pharmaceutical synthesis and drug development, 1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS: 221141-87-3) requires rigorous operational oversight[1]. Because it features a basic pyrrolidine ring substituted with highly lipophilic benzyl and phenyl groups, this compound presents specific toxicological and environmental hazards that dictate strict handling and disposal workflows.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe lifecycle management of this compound, ensuring compliance with environmental regulations and maximizing laboratory safety.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage any chemical, one must first understand the mechanistic logic behind its hazards. The table below summarizes the critical quantitative and qualitative data for 1-Benzyl-4-phenyl-3-pyrrolidinemethanol[2][3].

PropertyValueOperational Implication
Chemical Name 1-Benzyl-4-phenyl-3-pyrrolidinemethanolNomenclature dictates organic amine handling.
CAS Number 221141-87-3Primary identifier for SDS and waste manifesting[1].
Molecular Formula C18H21NOHigh carbon/nitrogen ratio indicates soot/NOx potential during combustion.
Structural Class Pyrrolidine derivative / Organic AmineMildly basic; incompatible with strong oxidizing agents.
Primary Hazards Skin/Eye Irritation, Aquatic ToxicityRequires robust PPE and strict environmental isolation.
Waste Stream Non-halogenated organic wasteMust be segregated from halogenated solvents to control disposal costs.

Mechanistic Causality of Hazards: The secondary/tertiary amine nature of the pyrrolidine ring imparts localized basicity, which can disrupt lipid bilayers in human tissue, causing severe irritation upon contact. Furthermore, the high lipophilicity driven by the benzyl and phenyl moieties drastically increases its potential for bioaccumulation and toxicity if discharged into aquatic ecosystems[4]. During thermal destruction, the nitrogen atom in the pyrrolidine ring oxidizes to form nitrogen oxides (NOx), necessitating specialized disposal facilities equipped with flue gas scrubbers[5][6].

Operational Safety & Handling Protocols

Do not treat this compound as a benign organic solid. The following step-by-step methodology ensures operator safety during synthesis, transfer, or purification.

Step 1: Establish Engineering Controls

  • Action: Conduct all handling, weighing, and solvent transfers within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 80-100 fpm[7].

  • Causality: Aerosolized particulates of lipophilic amines can easily bypass mucosal defenses if inhaled. High-velocity exhaust physically isolates the operator from airborne exposure.

Step 2: Don Appropriate PPE

  • Action: Equip nitrile gloves (double-gloving is recommended for prolonged handling of solvent mixtures), splash-rated chemical goggles, and a flame-resistant laboratory coat.

  • Causality: Nitrile provides a superior chemical barrier against organic amines compared to latex, preventing transdermal absorption and subsequent systemic toxicity.

Step 3: Implement Static Dissipation

  • Action: If handling the compound in a dry powder form or dissolving it in highly flammable solvents (e.g., ether, methanol), ensure all spatulas, balances, and receiving vessels are grounded.

  • Causality: Fine organic powders and flammable solvent vapors pose a severe deflagration hazard. Grounding mitigates the risk of electrostatic discharge initiating a flash fire.

Spill Containment & Remediation Workflow

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

SpillResponse Spill Spill Detected Evac Isolate & Don PPE Spill->Evac Contain Contain (Inert Absorbent) Evac->Contain Collect Collect in HazMat Bin Contain->Collect Dispose Route to Incineration Collect->Dispose

Fig 1: Step-by-step emergency spill response and containment protocol for organic amines.

Step-by-Step Spill Remediation:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and secure the area to prevent tracking the compound through the facility.

  • Containment & Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand[7].

    • Causality: Combustible absorbents like sawdust can react exothermically with organic amines or their solvent carriers, drastically increasing the risk of a secondary fire.

  • Mechanical Collection: Collect the absorbed mixture using non-sparking tools and deposit it into a chemically compatible, sealable high-density polyethylene (HDPE) container[4].

  • Decontamination & Self-Validation: Wash the spill surface with a mild acidic solution (to neutralize the amine) followed by copious amounts of water. Collect all rinsate as hazardous waste.

    • Self-Validation Step: After decontamination, wipe the area with a pH indicator swab. A neutral reading (pH ~7) confirms the complete removal of the basic pyrrolidine residue.

Waste Segregation & RCRA-Compliant Disposal Procedures

Indiscriminate disposal of pyrrolidine derivatives down a laboratory drain or into municipal solid waste is strictly prohibited and violates EPA Resource Conservation and Recovery Act (RCRA) mandates[8][9].

WasteManagement Gen Waste Generation (Pyrrolidine Derivative) Seg Waste Segregation (Organic Stream) Gen->Seg Identify solvent Label RCRA Labeling & Secondary Containment Seg->Label Transfer to HDPE Trans Licensed HazMat Transportation Label->Trans < 90 Days Storage Inc Controlled Incineration (Flue Gas Scrubbing) Trans->Inc Thermal Destruction

Fig 2: RCRA-compliant waste management and incineration workflow for pyrrolidine derivatives.

Step-by-Step Disposal Methodology:

  • Chemical Segregation:

    • Action: Classify the waste stream. Pure 1-Benzyl-4-phenyl-3-pyrrolidinemethanol should be segregated into the "Non-Halogenated Organic Waste" stream. However, if it was synthesized or dissolved in chlorinated solvents (e.g., dichloromethane, chloroform), it must be routed to "Halogenated Organic Waste."

    • Causality: Mixing halogenated and non-halogenated waste drastically increases incineration costs and can lead to the formation of highly toxic dioxins and furans if incinerated at incorrect temperatures.

  • Labeling & Secondary Containment:

    • Action: Affix a RCRA-compliant hazardous waste label detailing the exact chemical composition, the accumulation start date, and the associated hazards (e.g., "Toxic," "Irritant")[10]. Store the primary HDPE container within a secondary containment bin capable of holding 110% of the primary vessel's volume[10].

    • Self-Validation Step: Before sealing the waste container, verify the pH of the aqueous phase (if a biphasic extraction mixture was used) to ensure no highly reactive acidic or basic conditions persist that could degrade the HDPE container over time.

  • Accumulation Time Limits:

    • Action: Ensure the waste is removed by a licensed hazardous waste vendor within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) from the accumulation start date[10].

  • Final Destruction via Incineration:

    • Action: The only acceptable method of final disposal for this compound is controlled incineration at a licensed chemical destruction plant[5][6]. The facility must utilize an incinerator equipped with an afterburner and a flue gas scrubber[4][7].

    • Causality: High-temperature incineration (>1000°C) is required to completely fracture the stable aromatic rings and the pyrrolidine heterocycle. Because the nitrogen atom in the pyrrolidine ring will convert to nitrogen oxides (NOx) during combustion, the flue gas scrubber is chemically mandatory to neutralize these gases, preventing atmospheric pollution and the generation of acid rain[5].

References

  • NextSDS. "1-Benzyl-4-phenyl-3-pyrrolidinemethanol — Chemical Substance Information." NextSDS Chemical Database. [Link]

  • LookChem. "2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine Safety Data Sheets(SDS)." LookChem. [Link]

  • University of Wyoming Safety Office. "Laboratory Management Plan - Hazardous Waste Management." University of Wyoming. [Link]

  • Goucher College. "Hazardous Materials Management Program." Goucher College Facilities. [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation[1][2][3][4][5].

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation[2][5].

  • Harmful if Swallowed or Absorbed: Ingestion and skin absorption may be harmful[1].

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 1-Benzyl-4-phenyl-3-pyrrolidinemethanol.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and/or a full face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation and absorption of the compound.[4][6][7]
Body Protection Laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[4][6][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][5][6][8][9]Minimizes the inhalation of any dust or vapors, which can cause respiratory tract irritation.[2][5]

Important Note: Always inspect gloves for any signs of degradation or puncture before use.[7] After handling, remove gloves using the proper technique to avoid cross-contamination and wash your hands thoroughly.[6][7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the stability of the compound.

Handling:
  • Work in a Designated Area: All work with 1-Benzyl-4-phenyl-3-pyrrolidinemethanol should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3][5][6][8][9]

  • Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors.[2][5] Avoid contact with skin and eyes.[3][4][6][7] Do not eat, drink, or smoke in the laboratory.[6][10]

  • Grounding and Bonding: For operations involving the transfer of the substance, especially if it is in a flammable liquid, metal containers should be grounded and bonded to prevent static discharge.[6]

  • Use Non-Sparking Tools: Employ non-sparking tools and explosion-proof equipment where necessary.[6][11]

Storage:
  • Keep Containers Tightly Closed: Store in a tightly sealed container to prevent contamination and potential reaction with moisture in the air.[2][3][5][6][12]

  • Store in a Cool, Dry, and Well-Ventilated Area: Keep the compound in a designated, well-ventilated storage area away from heat and sources of ignition.[3][6][13]

  • Inert Gas Storage: For hygroscopic compounds, storing under an inert gas is recommended to maintain product integrity.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing unforeseen incidents.

Spill Response Workflow

Spill_Response cluster_spill Chemical Spill Occurs cluster_actions Immediate Actions cluster_containment Containment and Cleanup cluster_disposal Final Steps Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate 1. Safety First Alert Alert Colleagues and Supervisor Evacuate->Alert 2. Notify PPE Don Appropriate PPE Alert->PPE 3. Protect Ventilate Ensure Adequate Ventilation PPE->Ventilate 4. Prepare Contain Contain Spill with Inert Absorbent Material Ventilate->Contain 5. Control Collect Collect and Place in a Labeled Waste Container Contain->Collect 6. Clean Decontaminate Decontaminate Spill Area Collect->Decontaminate 7. Sanitize Dispose Dispose of Waste According to Regulations Decontaminate->Dispose 8. Finalize

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzyl-4-phenyl-3-pyrrolidinemethanol
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